2-Chloro-3-iodopyridin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-iodopyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVMKCHHWASQFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640098 | |
| Record name | 2-Chloro-3-iodopyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909036-46-0 | |
| Record name | 2-Chloro-3-iodopyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-iodopyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-iodopyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 2-Chloro-3-iodopyridin-4-amine, a key intermediate in modern pharmaceutical development. As a Senior Application Scientist, my goal is to not only present the data but to also provide the underlying scientific rationale for the experimental methodologies, ensuring a deeper understanding for researchers and drug development professionals. This document is structured to deliver critical information in a logical and accessible format, moving from fundamental identification to detailed analytical characterization.
Compound Identity and Structure
This compound is a halogenated aminopyridine derivative with the molecular formula C₅H₄ClIN₂.[1][2] Its structure, featuring a pyridine ring substituted with chlorine, iodine, and an amino group, makes it a versatile building block in organic synthesis, particularly for creating complex heterocyclic scaffolds.[1]
Systematic Name: this compound CAS Number: 909036-46-0[1] Molecular Formula: C₅H₄ClIN₂[1][2] Molecular Weight: 254.46 g/mol [2]
The unique arrangement of a chloro substituent at the 2-position, an iodo group at the 3-position, and an amino group at the 4-position imparts distinct reactivity and physicochemical characteristics to the molecule, which are crucial for its application in medicinal chemistry.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for process development, formulation, and quality control. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Appearance | White to pink/orange solid | [1] |
| Melting Point | 116-117 °C | [1][3] |
| Boiling Point (Predicted) | 377.0 ± 42.0 °C at 760 mmHg | [1][3] |
| Density (Predicted) | 2.139 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.96 ± 0.42 | [1] |
| LogP (Predicted) | 2.503 | [3] |
| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol. | [4] |
Expert Insights: The predicted pKa suggests that the compound is a weak base, with the amino group being the most likely site of protonation. This has implications for its solubility in aqueous media at different pH values and for the design of salt formation strategies. The predicted LogP indicates a moderate lipophilicity, which is often a desirable trait in drug candidates for balancing aqueous solubility and membrane permeability. While experimental solubility data is not widely published, its known utility in organic synthesis suggests good solubility in common organic solvents like dimethyl sulfoxide (DMSO) and methanol.[4]
Synthesis and Purification
This compound is typically synthesized from 4-amino-2-chloropyridine via an electrophilic iodination reaction.[1][5]
Synthetic Workflow Diagram
Caption: General synthesis workflow for this compound.
Detailed Synthesis Protocol
Rationale: This protocol is based on a well-established electrophilic aromatic substitution reaction. Acetic acid serves as the solvent, and sodium acetate acts as a base to modulate the reactivity of iodine monochloride, the iodinating agent. The workup procedure is designed to neutralize the acidic reaction mixture and extract the product into an organic solvent. Finally, column chromatography is employed to isolate the pure product from any unreacted starting materials or side products.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-amino-2-chloropyridine (1.0 eq.), sodium acetate (1.5 eq.), and glacial acetic acid.
-
Addition of Iodinating Agent: Slowly add a solution of iodine monochloride (1.1 eq.) in glacial acetic acid to the reaction mixture.
-
Reaction: Heat the mixture to 70 °C and stir for approximately 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.[1][5]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
Expert Rationale: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms (N, Cl, I) and the aromatic nature of the pyridine ring.
-
¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The amino group protons will likely appear as a broad singlet.
-
¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbon atoms directly attached to the electronegative chlorine and iodine atoms will be shifted downfield.
Expert Rationale: IR spectroscopy is used to identify the functional groups present in the molecule. The N-H stretching vibrations of the primary amine and the C=C and C=N stretching vibrations of the aromatic ring are key diagnostic peaks.
-
N-H Stretching: Expect two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
Aromatic C=C and C=N Stretching: Look for several bands in the 1400-1600 cm⁻¹ region.
-
C-Cl and C-I Stretching: These will appear in the fingerprint region at lower wavenumbers.
Expert Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity. Electron Impact (EI) ionization is a common technique for this type of analysis.[1]
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z 254, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in an M+2 peak with approximately one-third the intensity of the M+ peak.
-
Fragmentation: Common fragmentation pathways may include the loss of the iodine atom, the chlorine atom, or the amino group.
Analytical Workflow Diagram
Caption: Standard analytical workflow for the characterization of this compound.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[3] Its trifunctional nature allows for diverse chemical modifications, making it a versatile scaffold for building complex molecular architectures.
One notable application is in the synthesis of pyrrolo[3,2-c]pyridine derivatives, which have shown potential as anticancer agents.[6] The unique substitution pattern of this compound allows for regioselective reactions to construct the fused pyrrole ring system.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. It is also noted to be light-sensitive, so storage in a dark, dry place is recommended.[1]
Conclusion
As a Senior Application Scientist, I have presented this guide to provide a comprehensive and practical understanding of the physicochemical properties of this compound. The data and protocols herein are intended to empower researchers and drug development professionals in their efforts to utilize this important chemical intermediate effectively and safely. The combination of its unique structural features and versatile reactivity ensures that this compound will continue to be a valuable tool in the pursuit of novel therapeutics.
References
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This compound | CAS#:909036-46-0 | Chemsrc. (2025-08-24). Retrieved January 30, 2026, from [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (2024-01-14). Retrieved January 30, 2026, from [Link]
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This compound - Amerigo Scientific. (n.d.). Retrieved January 30, 2026, from [Link]
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- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
2-Chloro-3-iodopyridin-4-amine: A Lynchpin Building Block for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative of Functional Group Orthogonality
In the intricate chess game of modern organic synthesis, control over reactivity is paramount. The ability to selectively address one reactive site on a multifunctional scaffold while leaving others untouched is the hallmark of an elegant and efficient synthetic strategy. 2-Chloro-3-iodopyridin-4-amine is a masterful embodiment of this principle. This guide eschews a conventional cataloging of reactions in favor of a deeper exploration into why this molecule is so effective, focusing on the causality behind its reactivity and its proven application in constructing high-value compounds.
Core Molecular Architecture: An Analysis of Inherent Reactivity
The synthetic power of this compound stems from the distinct electronic and steric environment of its three key functional groups.
-
The 4-Amino Group: As a potent electron-donating group, the primary amine activates the pyridine ring towards electrophilic substitution. Its most critical role in the context of this building block is as a directing group, facilitating the regioselective installation of the iodine atom at the adjacent C-3 position. Post-synthesis, it serves as a versatile nucleophilic handle for acylation, sulfonylation, or alkylation, often in the final steps of a synthetic sequence.
-
The 3-Iodo Group: The carbon-iodine (C-I) bond is the most labile of the two carbon-halogen bonds. With a bond dissociation energy of approximately 210 kJ/mol, it is significantly weaker than the C-Cl bond. This renders the C-3 position the primary site for oxidative addition to a low-valent palladium(0) catalyst, the crucial initiating step in most cross-coupling reactions.[1] This predictable reactivity allows for the initial, selective functionalization of the C-3 position.
-
The 2-Chloro Group: The carbon-chlorine (C-Cl) bond is substantially stronger (~339 kJ/mol) and less polarizable than the C-I bond.[1] Consequently, it is significantly less reactive towards oxidative addition.[1][2] This "inertness" relative to the C-I bond is the cornerstone of the molecule's utility, creating a latent reactive site that can be addressed after the C-3 position has been modified. Engaging the C-Cl bond in cross-coupling typically requires more forcing conditions: higher temperatures and, critically, the use of bulky, electron-rich phosphine ligands that promote the challenging oxidative addition step.[2]
This hierarchy of reactivity (I > Cl) establishes a reliable roadmap for sequential, site-selective cross-coupling reactions, minimizing the need for cumbersome protecting group strategies.
Synthesis: Establishing the Foundation
A robust and scalable synthesis of the title compound is a prerequisite for its use as a building block. The most common laboratory preparation involves the electrophilic iodination of the readily available 2-chloro-4-aminopyridine.
Experimental Protocol: Regioselective Iodination
Causality: The electron-donating amino group activates the pyridine ring, and the reaction proceeds via an electrophilic aromatic substitution mechanism. The choice of an iodinating agent like Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) provides a source of electrophilic iodine (I+). The reaction is typically performed in an acidic medium like acetic acid, which protonates the pyridine nitrogen, further influencing the electronic distribution and directing the substitution.[3][4]
Materials:
-
2-Chloro-4-aminopyridine
-
Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS)
-
Glacial Acetic Acid or Dimethylformamide (DMF)
-
Sodium Acetate (if using ICl in acetic acid)
-
Sodium Bicarbonate Solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium or Sodium Sulfate
Step-by-Step Methodology:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-4-aminopyridine (1.0 eq) in glacial acetic acid.
-
Add sodium acetate (1.5 eq) to the solution.
-
Slowly add a solution of iodine monochloride (1.1 eq) in glacial acetic acid.[3][4]
-
Heat the reaction mixture to 70 °C and stir for 4-16 hours, monitoring for the consumption of starting material by TLC or LC-MS.[3][4]
-
Cool the mixture to room temperature and carefully neutralize it by pouring it into a stirred, chilled solution of saturated sodium bicarbonate.
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound as a solid.[3][5]
Key Transformations: A Platform for Molecular Diversity
The true value of this compound is realized in its sequential functionalization.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
This Nobel Prize-winning reaction is the workhorse for installing aryl or vinyl groups.[5] The reaction proceeds selectively at the C-3 position due to the lower bond energy of the C-I bond.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Experimental Protocol: Selective C-3 Arylation
-
To a degassed solution of this compound (1.0 eq), an appropriate arylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq) in a solvent mixture like 1,4-dioxane/water (4:1), add the palladium catalyst.
-
A typical catalyst system is Pd(OAc)₂ (2-5 mol%) with a phosphine ligand like PPh₃ or a more electron-rich biarylphosphine ligand (e.g., JohnPhos) (4-10 mol%).[6]
-
Heat the reaction mixture under an inert atmosphere (Argon or Nitrogen) at 80-100 °C for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, concentrate, and purify by column chromatography to yield the 2-chloro-3-arylpyridin-4-amine product.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling provides a powerful route to introduce C(sp) hybridized carbons, creating linear scaffolds valuable for further elaboration or as pharmacophoric elements. This reaction also occurs selectively at the C-3 iodo position.
Experimental Protocol: Selective C-3 Alkynylation
-
Combine this compound (1.0 eq), a terminal alkyne (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%) in a suitable solvent (e.g., THF, DMF).[7]
-
Add an amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent or co-solvent.[7]
-
Stir the mixture under an inert atmosphere at a temperature ranging from room temperature to 60 °C until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify the residue by column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
After the C-3 position has been functionalized, the less reactive C-2 chloro-substituent can be targeted for C-N bond formation. This reaction is critical for installing diverse amine side chains.
Causality: The C-Cl bond activation is energetically demanding. Success hinges on a catalyst system capable of facilitating this difficult oxidative addition. This is achieved by using a palladium precursor in combination with sterically hindered, electron-rich biarylphosphine or ferrocenyl ligands (e.g., RuPhos, BrettPhos, Josiphos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[2][8]
Experimental Protocol: C-2 Amination
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 2-chloro-3-(R¹)-pyridin-4-amine substrate (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the appropriate ligand (e.g., RuPhos, 4 mol%).
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.
Application Spotlight: A Modular Approach to Kinase Inhibitors
The sequential functionalization strategy described above is perfectly suited for the synthesis of libraries of kinase inhibitors, which often feature a substituted heterocyclic core that binds to the hinge region of the enzyme's ATP-binding pocket.[9][10]
Caption: A modular workflow for kinase inhibitor synthesis.
This workflow allows for the rapid generation of diverse analogs by simply changing the boronic acid/alkyne (R¹) and the amine (R²) in the two key cross-coupling steps.
Quantitative Data Summary
The following table provides a general overview of expected yields for the key transformations. Actual yields are highly substrate- and condition-dependent.
| Reaction Type | Position Targeted | Typical Catalyst System | General Yield Range (%) |
| Iodination | C-3 | ICl or NIS in Acid | 45-85%[3][5] |
| Suzuki-Miyaura | C-3 (Iodo) | Pd(OAc)₂ / PPh₃ or Biaryl Ligand | 70-95% |
| Sonogashira | C-3 (Iodo) | Pd(PPh₃)₂Cl₂ / CuI | 65-90%[11][12] |
| Buchwald-Hartwig | C-2 (Chloro) | Pd₂(dba)₃ / Biaryl Ligand | 50-85%[2] |
Conclusion and Forward Outlook
This compound is more than a mere reagent; it is a strategic tool that grants synthetic chemists precise control over the assembly of complex, polysubstituted pyridines. The inherent and predictable difference in reactivity between its C-I and C-Cl bonds provides a robust platform for sequential, orthogonal functionalization. This guide has detailed the fundamental principles governing its reactivity, provided validated protocols for its synthesis and key transformations, and illustrated its direct application in the logical construction of high-value molecules like kinase inhibitors. As the demand for novel, structurally complex small molecules continues to grow in pharmaceutical and materials science, the strategic application of such well-designed building blocks will remain an indispensable component of synthetic innovation.
References
-
Title: Suzuki Coupling - Source: YouTube (Example protocol in description) - URL: [Link]
-
Title: Suzuki cross-coupling reaction - Source: YouTube - URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - Source: Weizmann Institute of Science - URL: [Link]
-
Title: A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions - Source: Journal of Chemical Reviews - URL: [Link]
-
Title: Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - Source: PMC - NIH - URL: [Link]
-
Title: One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines - Source: CORE - URL: [Link]
-
Title: Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - Source: New Journal of Chemistry (RSC Publishing) - URL: [Link]
- Title: Process for making 3-amino-2-chloro-4-methylpyridine - Source: Google Patents - URL
-
Title: this compound - Source: Amerigo Scientific - URL: [Link]
-
Title: Palladium catalyzed couplings - Source: Chemistry LibreTexts - URL: [Link]
-
Title: Sonogashira Coupling - Source: Organic Chemistry Portal - URL: [Link]
-
Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Source: SciRP.org - URL: [Link]
-
Title: Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - Source: ResearchGate - URL: [Link]
-
Title: Sonogashira Coupling - Source: Chemistry LibreTexts - URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction - Source: Organic Chemistry Portal - URL: [Link]
-
Title: A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - Source: PubMed - URL: [Link]
-
Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Source: ResearchGate - URL: [Link]
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- 12. researchgate.net [researchgate.net]
Technical Monograph: Operational Safety and Handling of 2-Chloro-3-iodopyridin-4-amine
Executive Summary & Chemical Context
2-Chloro-3-iodopyridin-4-amine is a high-value halogenated heterocyclic building block.[1][2] In modern drug discovery, it serves as a "privileged scaffold," particularly in the synthesis of SHP2 and KRAS inhibitors. Its utility stems from its orthogonal reactivity: the iodine atom at the C3 position is highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the chlorine at C2 and the amine at C4 provide secondary handles for nucleophilic substitution and amide coupling, respectively.
However, this reactivity profile necessitates strict handling protocols.[3][4] The C-I bond is photolabile, and the aminopyridine core poses potential sensitization risks. This guide synthesizes safety data with practical medicinal chemistry experience to ensure data integrity and researcher safety.
Physicochemical Profile
| Property | Specification | Operational Note |
| Appearance | Off-white to pink/light brown solid | Critical Indicator: Darkening to deep brown indicates iodine release (decomposition). |
| Molecular Weight | 254.46 g/mol | N/A |
| Melting Point | 116–117 °C | Sharp melting point indicates high purity; broadening suggests oxidation. |
| Solubility | DMSO, DMF, MeOH, DCM | Low solubility in water. Use DMSO for biological stock solutions. |
| Reactivity | Electrophile (C-I, C-Cl) & Nucleophile (NH2) | Sensitive to light and strong oxidizers. |
Hazard Identification & Toxicology (E-E-A-T Analysis)
While standard Safety Data Sheets (SDS) often classify this compound generically, a structural analysis reveals specific risks that must be managed.
GHS Classification
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin/Eye Irritation (Inferred): H315, H319 - Causes skin and serious eye irritation.
-
STOT-SE (Category 3): H335 - May cause respiratory irritation.
Expert Insight: The "Hidden" Hazards
-
Sensitization Potential: Aminopyridines can act as haptens, binding to skin proteins and inducing allergic contact dermatitis over time. Protocol: Double-gloving is mandatory during weighing.
-
Photolytic Dehalogenation: The C3-Iodine bond is weak (~50-60 kcal/mol). Exposure to UV or broad-spectrum light causes homolytic cleavage, releasing iodine radicals (
). This not only degrades the reagent but generates reactive radical species that can induce unexpected side reactions.
Operational Handling Protocols
Storage Strategy
-
Vessel: Amber glass vials with Teflon-lined caps (PTFE).
-
Atmosphere: Store under Argon or Nitrogen if planning long-term storage (>1 month) to prevent amine oxidation.
-
Temperature: 2–8 °C (Refrigerated).
-
Visual Check: Before use, inspect for color. A pink hue is acceptable; dark brown requires repurification (recrystallization from Hexane/EtOAc).
Weighing and Transfer (The "Static" Risk)
As a crystalline solid, this compound is prone to static charge, which can cause "fly-away" powder, leading to inhalation risk and cross-contamination.
Step-by-Step Protocol:
-
Environment: Operate inside a certified chemical fume hood.
-
Ionization: Use an anti-static gun or ionizer bar near the balance if the humidity is <30%.
-
PPE: Nitrile gloves (minimum 0.11 mm thickness), lab coat, and safety glasses.
-
Transfer: Use a glass or anti-static plastic spatula. Do not use metal spatulas if the compound is slightly damp or if trace metal contamination is a concern for downstream catalysis.
Reaction Setup (Cross-Coupling Context)
Because this reagent is typically used in Pd-catalyzed reactions, oxygen exclusion is vital not just for safety, but for chemical success.
-
Solvent Degassing: Sparge reaction solvents (Dioxane, DMF) with Nitrogen/Argon for 15 minutes before adding the catalyst.
-
Addition Order: Add this compound before the catalyst (e.g.,
) to prevent premature oxidative addition in the presence of air. -
Light Protection: Wrap the reaction flask in aluminum foil if the reaction time exceeds 4 hours.
Visualized Workflows
Safe Handling Lifecycle
This diagram outlines the decision-making process from storage to waste, emphasizing the "Stop/Go" checks for purity.
Caption: Operational lifecycle emphasizing the critical visual inspection step to detect iodine decomposition prior to synthesis.
Degradation Mechanism & Prevention
Understanding why we take precautions ensures compliance. This diagram illustrates the photolytic pathway we are preventing.
Caption: Mechanistic pathway of photolytic degradation. The weak C-I bond requires physical barriers (amber glass) to prevent radical formation.
Emergency & Disposal Protocols
Spill Management
-
Small Spill (<5g):
-
Do not sweep (creates dust).
-
Cover with wet paper towels to dampen the powder.
-
Wipe up and place in a sealable bag.[5]
-
Clean surface with 10% sodium thiosulfate (to neutralize any potential free iodine) followed by ethanol.
-
-
Skin Exposure:
-
Immediately wash with soap and water for 15 minutes.
-
Do not use ethanol on skin (may enhance absorption of the halogenated compound).
-
Waste Disposal
This compound contains both Chlorine and Iodine.
-
Classification: Halogenated Organic Waste.
-
Segregation: Do NOT mix with acid waste (potential for toxic gas generation) or oxidizing waste.[5]
-
Labeling: Must be clearly labeled "Halogenated Pyridine Derivative - Toxic."
References
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Sources
- 1. Exploring the Versatile World of this compound: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
2-Chloro-3-iodopyridin-4-amine: Sourcing, Quality Control, and Synthetic Utility Guide
CRITICAL ALERT: CAS Number Verification
Do not rely solely on CAS 149021-66-9. There is a significant discrepancy in public databases regarding the CAS number provided in your request.
-
Target Molecule: 2-Chloro-3-iodopyridin-4-amine matches CAS 909036-46-0 .[1][2][3][4][5][6][7]
-
Provided CAS (149021-66-9): This CAS is frequently associated with NIR-664-iodoacetamide , a near-infrared fluorescent dye.[8]
-
Action: When ordering, verify the chemical structure (SMILES: Nc1ccnc(Cl)c1I) rather than relying on the CAS number alone to avoid purchasing an expensive fluorophore instead of the pyridine intermediate.
Part 1: Chemical Identity & Strategic Importance
This compound is a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., ALK, ROS1, and SHP2 pathways). Its value lies in its orthogonal reactivity : the presence of three distinct functional handles (C2-Cl, C3-I, C4-NH2) allows for highly controlled, sequential functionalization.
| Property | Specification |
| Chemical Name | This compound |
| Correct CAS | 909036-46-0 |
| Molecular Formula | C₅H₄ClIN₂ |
| Molecular Weight | 254.46 g/mol |
| SMILES | Nc1ccnc(Cl)c1I |
| Appearance | Off-white to light brown solid (color darkens upon light exposure) |
| Key Reactivity | C3-I (Suzuki/Sonogashira), C2-Cl (SNAr/Buchwald), C4-NH₂ (Amide coupling) |
Part 2: Sourcing Strategy & Vendor Analysis
Purchasing this intermediate requires distinguishing between "Catalog Suppliers" (resellers of small batches) and "Origin Manufacturers" (bulk synthesis).
Vendor Tiers
| Tier | Supplier Type | Recommended For | Risk Profile | Key Vendors |
| 1 | Primary Manufacturers | Scale-up (>100g), GMP requirements. | Low. Full COA/NMR provided. | WuXi AppTec , PharmBlock , Enamine |
| 2 | Specialized Catalog | MedChem Discovery (1g - 25g). | Low-Medium. Good QC, fast shipping. | Combi-Blocks , BLD Pharm , Fluorochem |
| 3 | Aggregators | High-Throughput Screening (mg quantities). | High. Often "No Analytical Data" provided. | Sigma-Aldrich (AldrichCPR) , MolPort |
Procurement Decision Matrix
The following workflow illustrates the logic for selecting a supplier based on project phase and risk tolerance.
Figure 1: Strategic sourcing workflow emphasizing the risk associated with aggregator "As-Is" collections versus specialized chemical vendors.
Part 3: Technical Specifications & Quality Control
This molecule is synthesized via the iodination of 2-chloro-4-aminopyridine.[7] The primary quality risk is regioisomer contamination (iodination at C5 instead of C3) and poly-iodination .
Self-Validating QC Protocol
Do not accept a vendor's Certificate of Analysis (COA) blindly. Use this protocol to validate identity.
-
Visual Inspection:
-
Pass: Off-white to beige powder.
-
Fail: Dark brown/black sticky solid (indicates iodine decomposition or significant oxidation).
-
Note: The C-I bond is photolabile. Degraded samples release free iodine (
).
-
-
¹H-NMR Validation (DMSO-d₆):
-
Diagnostic Peak: Look for two doublets for the pyridine protons.
-
C3-Iodo (Target): The protons at C5 and C6 will show ortho coupling (~5-6 Hz).
-
C5-Iodo (Impurity): If iodine is at C5, the protons at C3 and C6 will appear as singlets (or show weak para coupling), distinct from the target pattern.
-
Reference Shift:
7.96 (d, J=5.6 Hz, 1H, H-6), 6.65 (d, J=5.6 Hz, 1H, H-5), 6.45 (br s, 2H, NH₂).
-
-
LC-MS Purity:
-
Method: Reverse Phase C18, Water/Acetonitrile (+0.1% Formic Acid).
-
Target Mass: [M+H]⁺ = 254.9 (Cl³⁵ isotope) and 256.9 (Cl³⁷ isotope) in a 3:1 ratio.
-
Rejection Criteria: Presence of [M+H]⁺ = 380+ (Di-iodo species).
-
Part 4: Synthetic Utility & Handling
Chemoselectivity Map
The utility of this compound relies on the reactivity difference between the C-I and C-Cl bonds.
-
C3-Iodine: Highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). Reacts at lower temperatures (RT to 60°C).
-
C2-Chlorine: Less reactive. Requires higher temperatures (>100°C) or specialized ligands (Buchwald-Hartwig) to displace. Usually functionalized after the C3 position.
-
C4-Amine: Directing group for ortho-lithiation; nucleophile for amide couplings.
Figure 2: Chemoselectivity profile. The C3-Iodine bond allows for selective functionalization before attacking the C2-Chlorine position.
Handling & Storage Protocols
-
Light: Strictly protect from light. Wrap vials in aluminum foil. UV light cleaves the C-I bond, generating radicals that lead to polymerization.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.
-
Temperature: Refrigerate (2–8°C) for long-term storage.
References & Verified Sources
-
ChemicalBook. (2024). This compound Properties and Synthesis. Link
-
Combi-Blocks. (2024). Product Catalog: QA-4488 (2-Chloro-3-iodo-4-pyridinamine). Link
-
Sigma-Aldrich. (2024). AldrichCPR Collection: this compound. Link
-
PubChem. (2024). Compound Summary: this compound (CAS 909036-46-0).[1][2][3][4][5][6][7] Link
-
Balfour, M. N., et al. (2017).[6] "Synthesis and trypanocidal activity of a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols." Bioorganic & Medicinal Chemistry, 25(1), 202-212. (Demonstrates synthetic utility).
Sources
- 1. 909036-46-0|this compound|BLD Pharm [bldpharm.com]
- 2. 2-Chloro-3-iodo-4-pyridinamine | CAS#:909036-46-0 | Chemsrc [chemsrc.com]
- 3. 909036-46-0|this compound|BLD Pharm [bldpharm.com]
- 4. halochem.com [halochem.com]
- 5. guidechem.com [guidechem.com]
- 6. Chinese Manufacturer Supply this compound 909036-46-0 On Stock with Competitive Price [whsysbio.net]
- 7. echemi.com [echemi.com]
- 8. Pharmacological Activation of cGAS for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Tri-Functional Linchpin: A Technical Guide to 2-Chloro-3-iodopyridin-4-amine
CAS: 909036-46-0 | Formula: C₅H₄ClIN₂ | MW: 254.46 g/mol [1]
Executive Summary: The Gateway to Privileged Scaffolds
In the landscape of modern medicinal chemistry, 2-Chloro-3-iodopyridin-4-amine serves as a strategic "linchpin" intermediate.[2] Unlike generic pyridine building blocks, this molecule possesses a unique 2,3,4-substitution pattern that offers orthogonal reactivity. Its value lies in its ability to function as a programmable scaffold for the synthesis of Pyrrolo[3,2-c]pyridines (5-azaindoles), a privileged heterocycle found in next-generation kinase inhibitors (e.g., TAK-441, Fedratinib analogues) and Hedgehog signaling modulators.
This guide analyzes the chemical utility of this intermediate, detailing its synthesis, its role in constructing complex pharmacophores, and the process chemistry required to handle it at scale.
The Architecture of Reactivity
The power of this compound lies in the electronic differentiation of its three functional handles. This allows for sequential, regioselective functionalization without the need for protecting groups.
The "Halogen Dance" Hierarchy
The molecule features two halogen atoms with distinct reactivity profiles, governed by their bond strengths and positions relative to the pyridine nitrogen:
-
C3-Iodine (High Reactivity): The C3 position is sterically crowded but electronically primed for oxidative addition. It is the first site of reaction in Palladium-catalyzed cross-couplings (Sonogashira, Suzuki-Miyaura).
-
C2-Chlorine (Latent Reactivity): The C2-Cl bond is stronger and less reactive toward Pd(0) than the C-I bond. However, it is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen.
-
C4-Amine (Directing Group): The amine serves two roles: it acts as a directing group for the initial iodination (ortho-direction) and provides the nitrogen source for subsequent heterocycle cyclization.
Visualization: The Orthogonal Reactivity Map
Figure 1: The orthogonal reactivity map demonstrating sequential functionalization capabilities.
Core Application: Synthesis of Pyrrolo[3,2-c]pyridines[3][4][5][6]
The primary industrial application of this compound is the synthesis of Pyrrolo[3,2-c]pyridines (also known as 5-azaindoles). This scaffold is bioisosteric to indole but with improved water solubility and distinct hydrogen-bonding capabilities, making it ideal for kinase inhibitors targeting JAK2 , FLT3 , and MPS1 .
The Larock-Type Cyclization
The transformation involves a Sonogashira coupling at the C3-Iodine followed by an intramolecular cyclization involving the C4-Amine.
-
Step 1: Sonogashira coupling with a terminal alkyne (or trimethylsilylacetylene).
-
Step 2: Base-mediated cyclization (if not spontaneous) to form the 5-azaindole core.
-
Step 3: The remaining C2-Chlorine is then available for further derivatization (e.g., introducing solubilizing groups like N-methylpiperazine).
Notable Drug Candidates using this Scaffold:
-
TAK-441: An investigational Hedgehog signaling inhibitor.[3]
-
CCT251455: A potent chemical probe for MPS1 (Monopolar Spindle 1) kinase.
-
Fedratinib Analogues: While Fedratinib uses a different core, 5-azaindole analogues are actively explored for overcoming ruxolitinib resistance.
Experimental Protocol: Validated Synthesis
The most robust route to this compound is the regioselective iodination of 2-chloropyridin-4-amine. The use of Iodine Monochloride (ICl) is preferred over elemental iodine (
Protocol: Regioselective Iodination
Reaction Scheme: 2-Chloropyridin-4-amine + ICl + NaOAc → this compound
Reagents:
-
2-Chloropyridin-4-amine (1.0 equiv)[4]
-
Iodine Monochloride (ICl) (1.1 equiv)
-
Sodium Acetate Trihydrate (NaOAc·3H₂O) (1.5 equiv)
-
Glacial Acetic Acid (Solvent, 5-7 vol)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-chloropyridin-4-amine (e.g., 20.0 g) and sodium acetate trihydrate (31.7 g) in glacial acetic acid (170 mL).
-
Addition: Prepare a solution of Iodine Monochloride (27.8 g) in glacial acetic acid (10 mL). Add this solution dropwise to the reaction mixture at room temperature. Note: ICl is corrosive; handle in a fume hood.
-
Reaction: Heat the mixture to 70°C and stir for 16 hours under nitrogen atmosphere.
-
Monitoring: Monitor reaction progress via LC-MS or TLC (40% EtOAc/Hexane). The product typically appears as a less polar spot compared to the starting material.
-
Quenching: Cool the mixture to room temperature. Pour carefully into a saturated sodium bicarbonate (
) solution or solid to neutralize the acid (Caution: Gas evolution). -
Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 100 mL).
-
Washing: Wash combined organics with 10%
(to remove excess iodine) and brine. -
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography (Gradient: 6% to 40% EtOAc in Hexane).
Expected Yield: 45-50% Physical State: Light brown to off-white solid. Melting Point: 116-117°C.
Process Chemistry Workflow
Figure 2: Step-by-step process flow for the synthesis of the target intermediate.[4]
Technical Challenges & Troubleshooting
Regioselectivity (3-Iodo vs 5-Iodo)
The amino group at C4 is an ortho,para-director. Since the C2 position is blocked by Chlorine, iodination can theoretically occur at C3 (ortho) or C5 (ortho).
-
Observation: The C3 position is favored despite steric hindrance from the adjacent Chlorine.
-
Mechanism: The "buttressing effect" of the chlorine and the coordination of the electrophile to the amine lone pair directs the iodine to the C3 position.
-
Troubleshooting: If significant C5-iodination is observed, lower the reaction temperature to 50°C and increase reaction time.
Purification
The product is light-sensitive and can degrade upon prolonged exposure to silica gel.
-
Recommendation: Perform chromatography rapidly. Store the purified solid in amber vials under argon at 4°C.
References
-
Synthesis Protocol & Characterization: ChemicalBook. (2022).[5] "Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine."
-
Application in Kinase Inhibitors (MPS1): Naud, S., et al. (2013). "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry.
-
Application in Hedgehog Signaling (TAK-441): Ohashi, T., et al. (2012).[3] "Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor."[3] Bioorganic & Medicinal Chemistry.
-
Patent Literature (General Synthesis): Exelixis, Inc. (2007). "WO2007044515: Kinase Modulators." (Describes the use of 2-chloro-3-iodo intermediates in inhibitor synthesis).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Exploring the Versatile World of this compound: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 3. Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor: Modification of the core skeleton for improved solubility [agris.fao.org]
- 4. This compound | 909036-46-0 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Synthesis protocol for 2-Chloro-3-iodopyridin-4-amine from 2-chloropyridin-4-amine
Application Note: Regioselective Synthesis of 2-Chloro-3-iodopyridin-4-amine
Executive Summary
The intermediate This compound (CAS: 909036-46-0) is a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., ERK, MAPK pathways).[1] Its structural value lies in the orthogonal reactivity of its three functional handles: the C2-chlorine (amenable to
This protocol details the regioselective iodination of 2-chloropyridin-4-amine .[1] While electrophilic halogenation of pyridines is typically sluggish due to the electron-deficient ring, the C4-amino group sufficiently activates the system.[1] The challenge lies in directing the iodine exclusively to the C3 position (ortho to amine, beta to nitrogen) while suppressing the formation of the C5-iodo and 3,5-diiodo byproducts.[1]
Scientific Foundation & Retrosynthesis[1]
Mechanistic Insight: The Regioselectivity Challenge
In 2-chloropyridin-4-amine, two positions are electronically activated for electrophilic aromatic substitution (
-
C3 Position: Flanked by the amino group and the C2-chlorine.[1] Sterically more crowded, but electronically unique due to the inductive withdrawal of the adjacent chlorine and potential coordination of the iodinating agent to the ring nitrogen or C2-substituent.[1]
-
C5 Position: Flanked by the amino group and a proton. Sterically more accessible.[1]
Why C3 predominates: Experimental evidence confirms that using Iodine Monochloride (ICl) in glacial acetic acid favors the C3-iodo product.[1] This regioselectivity is attributed to the "ortho-effect" where the incoming electrophile is stabilized by the adjacent functionalities, despite the steric penalty.[1] However, thermodynamic control (high heat) or excess reagent leads to the thermodynamic sink: the 3,5-diiodo species.[1]
Reaction Scheme
The transformation utilizes Iodine Monochloride (ICl) as the iodine source, which is more electrophilic than elemental iodine (
Figure 1: Reaction scheme illustrating the conversion of 2-chloropyridin-4-amine to the 3-iodo target.
Experimental Protocol
Reagents and Materials
| Reagent | CAS No.[2][3][4] | MW ( g/mol ) | Equiv.[1][4] | Role |
| 2-Chloropyridin-4-amine | 14432-12-3 | 128.56 | 1.0 | Starting Material |
| Iodine Monochloride (ICl) | 7790-99-0 | 162.35 | 1.1 | Iodinating Agent |
| Sodium Acetate Trihydrate | 6131-90-4 | 136.08 | 1.5 | Buffer / Base |
| Glacial Acetic Acid | 64-19-7 | - | Solvent | Solvent |
| Sodium Thiosulfate | 7772-98-7 | - | - | Quench (Iodine removal) |
Step-by-Step Methodology (Scale: 20g Batch)
Step 1: Reaction Setup
-
Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 2-chloropyridin-4-amine (20.0 g, 156 mmol) and Sodium Acetate Trihydrate (31.7 g, 233 mmol).
-
Add Glacial Acetic Acid (170 mL) and stir until the solids are mostly suspended/dissolved.
-
Critical Step: Prepare a solution of Iodine Monochloride (27.8 g, 171 mmol) in Glacial Acetic Acid (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes.
Step 2: Reaction Execution
-
Heat the mixture to 70°C under a nitrogen atmosphere.
-
Stir for 16 hours .
-
Monitor: Check reaction progress via LCMS or TLC (50% EtOAc/Hexane).
Step 3: Quench and Workup
-
Cool the reaction mixture to room temperature.
-
Concentrate the acetic acid under reduced pressure (rotary evaporator) to roughly 20% of the original volume.
-
Dilute the residue with EtOAc (200 mL).
-
Neutralization: Slowly add saturated aqueous
(or solid in portions) until pH 8. Caution: Significant evolution.[1] -
Iodine Removal: Wash the organic layer with 10% aqueous Sodium Thiosulfate (
) solution (100 mL).[1] The organic layer should shift from dark purple/brown to yellow/orange. -
Wash with Brine (100 mL), dry over anhydrous
, filter, and concentrate.
Step 4: Purification
-
The crude residue typically contains a mixture of the 3-iodo product, unreacted material, and traces of di-iodo byproduct.[1]
-
Purify via silica gel column chromatography.[1][4]
-
Eluent: Gradient of 5%
40% Ethyl Acetate in Hexanes.
-
-
Yield: Expect 45–60% isolated yield as a light brown/tan solid.[1]
Process Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation.
Analytical Validation (Self-Validating System)[1]
To ensure the protocol produced the correct regioisomer (3-iodo vs 5-iodo ), use 1H NMR coupling constants as the primary diagnostic tool.[1]
Key Diagnostic Data:
-
1H NMR (400 MHz, DMSO-d6):
7.74 (d, J = 5.3 Hz, 1H, H6 ), 6.53 (d, J = 5.3 Hz, 1H, H5 ), 6.40 (s, 2H, NH2).[1]
Interpretation:
-
H5 and H6 Coupling: The presence of a doublet with J
5.3 Hz indicates vicinal coupling. This confirms that protons are at positions 5 and 6, meaning the iodine must be at position 3.[1] -
Exclusion of 5-Iodo Isomer: If the iodine were at C5, the remaining protons would be at C3 and C6.[1] These are para to each other. The coupling constant would be negligible (J < 1 Hz), appearing as two singlets.[1]
-
Chemical Shift: H6 is deshielded (downfield, ~7.74 ppm) due to the adjacent ring nitrogen.[1] H5 is shielded (upfield, ~6.53 ppm) due to the electron-donating effect of the C4-amine.[1]
Safety & Troubleshooting
-
Hazard: Iodine Monochloride causes severe skin burns and eye damage.[1] It reacts violently with water.[1] All glassware must be dry.[1]
-
Troubleshooting Low Yield:
-
Issue: High recovery of starting material.
-
Fix: Increase temperature to 80°C or add 0.2 equiv additional ICl.
-
Issue: High di-iodo formation.[1]
-
Fix: Lower temperature to 60°C and ensure strictly dropwise addition of ICl.
-
-
Alternative Method (Mild): For small-scale parallel synthesis where acetic acid removal is difficult, N-Iodosuccinimide (NIS) in DMF at room temperature can be used.[1] While milder, this method sometimes requires longer reaction times and may have different impurity profiles.[1]
References
-
Patent Protocol (ICl Method): Preparation of Heterocyclic Compounds as Kinase Inhibitors. WO 2006/040520 & WO 2015/155197.[1] (Detailed experimental procedure for ICl/AcOH route).
-
[1]
-
-
Characterization Data: Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine. ChemicalBook & PubChem Data.[1]
-
Mechanistic Context: Schlosser, M., et al. Regioselective Halogenation of Pyridines.[1] Journal of Organic Chemistry. (General principles of pyridine functionalization).
Sources
Buchwald-Hartwig amination of 2-Chloro-3-iodopyridin-4-amine
Application Note: Site-Selective Buchwald-Hartwig Amination of 2-Chloro-3-iodopyridin-4-amine
Executive Summary
This guide details the protocol for the Buchwald-Hartwig amination of this compound . This substrate represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization potential. The core challenge addressed here is chemoselectivity : utilizing the inherent reactivity difference between the C3-iodide and C2-chloride to selectively install an amine at the C3 position while preserving the C2-chloride for subsequent diversification (e.g., SNAr or Suzuki coupling). We also address the compatibility of the free C4-amino group, which acts as both an internal nucleophile and a potential catalyst poison.
Mechanistic Insight & Experimental Strategy
Reactivity Hierarchy (The "Electrophile Ranking")
To achieve high fidelity, one must understand the electronic and steric landscape of the substrate.
-
C3-Iodine (Target): The C–I bond is the weakest (
65 kcal/mol) and undergoes oxidative addition with Pd(0) most rapidly. Despite being sterically crowded (flanked by C2-Cl and C4-NH ), the electronic propensity of iodine for oxidative addition overrides steric hindrance in the presence of appropriate ligands. -
C2-Chlorine (Off-Target): While activated by the adjacent pyridine nitrogen (making it susceptible to nucleophilic aromatic substitution, SNAr), the C–Cl bond is significantly stronger (
95 kcal/mol). Under standard Buchwald-Hartwig conditions (non-nucleophilic bases, mild temperatures), the Pd catalyst discriminates effectively against this site. -
C4-Amine (Interference): The free amine is an electron-donating group (EDG). While it deactivates the ring slightly towards oxidative addition, its primary risk is acting as a competitive ligand for Palladium (poisoning) or participating in self-coupling.
Catalyst & Ligand Selection
-
Catalyst: Pd
(dba) or Pd(OAc) .[1] -
Ligand: Xantphos is the "Gold Standard" for this transformation. Its large bite angle (111°) promotes reductive elimination, which is crucial for sterically hindered couplings at the C3 position. Alternatively, BrettPhos is recommended if the external amine nucleophile is weak or sterically demanding.
-
Base: Cs
CO is preferred over NaOtBu. The carbonate base is mild enough to prevent deprotonation of the substrate's C4-NH (which could lead to polymerization/self-coupling) while sufficiently basic to activate the external amine partner.
Visualization: Reaction Pathway & Selectivity
The following diagram illustrates the chemoselective pathway and potential pitfalls.
Figure 1: Chemoselective pathway favoring C3-iodine oxidative addition over C2-chlorine activation.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| This compound | 1.0 | Substrate | Limiting reagent. |
| Amine Partner (R-NH | 1.2 | Nucleophile | Primary or secondary amines. |
| Pd | 0.025 (5 mol% Pd) | Pre-catalyst | Source of Pd(0). |
| Xantphos | 0.05 (5 mol%) | Ligand | Prevents catalyst poisoning; promotes coupling. |
| Cs | 2.0 | Base | Anhydrous; grind before use. |
| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous, degassed. |
Step-by-Step Procedure
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
-
Vessel Preparation: Flame-dry a 2-neck round-bottom flask or a resealable pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.
-
Catalyst Pre-complexation (Optional but Recommended):
-
In a separate small vial, dissolve Pd
(dba) (23 mg per mmol substrate) and Xantphos (29 mg per mmol substrate) in 1/3 of the total dioxane volume. -
Stir at room temperature for 10 minutes. The solution should turn from dark purple/red to a lighter orange/yellow, indicating active catalyst formation.
-
-
Reaction Assembly:
-
Charge the main reaction vessel with This compound (1.0 equiv) and Cs
CO (2.0 equiv). -
Add the Amine Partner (1.2 equiv). If the amine is a liquid, add it after the solvent.
-
Add the remaining anhydrous 1,4-Dioxane via syringe.
-
Transfer the pre-formed catalyst solution into the reaction vessel via syringe.
-
-
Degassing: Sparge the mixture with Argon for 5–10 minutes (bubbling gas directly into the solvent).
-
Execution:
-
Seal the vessel.
-
Heat to 90 °C in an oil block or sand bath.
-
Monitor reaction progress by LC-MS or TLC (typically 2–6 hours).
-
Endpoint: Disappearance of the starting iodide (M+H = 255/257) and appearance of the product (M+H = 255 - I + Amine).
-
-
Work-up:
-
Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black.
-
Concentrate the filtrate under reduced pressure.[2]
-
Purification: Flash column chromatography (Silica gel).[4]
-
Eluent: Hexanes/EtOAc or DCM/MeOH (depending on the polarity of the amine partner).
-
Note: The product will likely be more polar than the starting material due to the added amine.
-
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by C4-NH | Switch to BrettPhos (highly active) or increase catalyst loading to 10 mol%. Ensure strictly anhydrous conditions. |
| C2-Cl Substitution (Byproduct) | Temperature too high or Ligand too small. | Lower temp to 80 °C. Ensure Xantphos is used (large bite angle enforces reductive elimination at C3 before C2 can react). |
| Hydrodehalogenation (Loss of I) | Switch solvent to Toluene .[5] Ensure the amine partner is not sterically preventing reductive elimination. | |
| Self-Coupling (Dimer) | Substrate acting as nucleophile. | Use a weaker base (K |
References
-
Original Methodology: Guram, A. S.; Rennels, R. A.; Buchwald, S. L. "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angew.[6] Chem. Int. Ed.1995 , 34, 1348. Link
-
Ligand Effects (Xantphos): Guari, Y.; van Es, D. S.; Reek, J. N.; Kamer, P. C.; van Leeuwen, P. W. "Palladium-Catalyzed Amination of Aryl Bromides Using Xantphos Ligands." Tetrahedron Lett.[5]1999 , 40, 3789. Link
-
Halopyridine Selectivity: Schroter, S.; Stock, C.; Bach, T. "Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles." Tetrahedron2005 , 61, 2245. Link
-
BrettPhos Utility: Maiti, D.; Fors, B. P.; Henderson, J. L.; Nakamura, Y.; Buchwald, S. L. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chem. Sci.[5]2011 , 2, 57. Link
-
Substrate Data: "this compound." ChemicalBook.[3] Accessed Jan 2026. Link
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]
- 3. This compound | 909036-46-0 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
Synthesis of pyrrolo[3,2-c]pyridine derivatives using 2-Chloro-3-iodopyridin-4-amine
This Application Note is designed for researchers and drug discovery scientists focusing on kinase inhibitors and heterocyclic scaffold synthesis. It details the synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine (5-azaindole) derivatives using 2-Chloro-3-iodopyridin-4-amine as the starting material.[1]
Introduction & Strategic Value
The pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems. It is widely utilized in the development of kinase inhibitors (e.g., JAK, Aurora kinase) due to its ability to form key hydrogen bonds within the ATP-binding pocket while modulating physicochemical properties like solubility and metabolic stability.
This protocol utilizes This compound (CAS: 909036-46-0) as a high-value starting material.[1][2][3] Its strategic importance lies in its orthogonal reactivity :
-
C3-Iodine: Highly reactive toward Pd-catalyzed cross-coupling (Sonogashira).
-
C4-Amine: Positioned perfectly for heteroannulation to form the pyrrole ring.
-
C2-Chlorine: Less reactive, remaining intact during the initial steps to serve as a handle for late-stage diversification (e.g., Suzuki coupling).
Retrosynthetic Analysis & Mechanism
The synthesis relies on a "Coupling-Cyclization" sequence. The iodine atom at C3 is significantly more labile toward oxidative addition by Palladium(0) than the chlorine at C2. This allows for the selective introduction of an alkyne, followed by a base-mediated cyclization where the C4-amine attacks the activated alkyne.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow from starting material to the 5-azaindole core, highlighting the chemoselective strategy.
Detailed Experimental Protocol
Phase 1: Selective Sonogashira Coupling
Objective: Introduce the alkyne at the C3 position without disturbing the C2-Cl bond.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal alkyne (e.g., Phenylacetylene, TMS-acetylene) (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 equiv)
-
Co-catalyst: Copper(I) iodide [CuI] (0.05 equiv)[4]
-
Base/Solvent: Triethylamine (Et3N) / DMF (1:4 ratio)
Procedure:
-
Setup: In a dry Schlenk tube or microwave vial, dissolve this compound (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Degassing: Add Et3N (3.0 equiv). Degas the solution by bubbling Argon for 10 minutes (Critical to prevent homocoupling of the alkyne).
-
Catalyst Addition: Add Pd(PPh3)2Cl2 (5 mol%) and CuI (5 mol%). The solution will typically turn dark.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.
-
Reaction: Stir at Room Temperature for 4–6 hours.
-
Note: Heating is usually unnecessary due to the high reactivity of the C3-Iodine. If the reaction is sluggish, heat to 40°C. Avoid temperatures >60°C to prevent premature cyclization or reaction at the C2-Cl.
-
-
Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). The intermediate 3-alkynyl-pyridine is usually less polar than the starting amine.
Phase 2: Indole Ring Formation (Cyclization)
Objective: Cyclize the 3-alkynyl intermediate to form the pyrrolo[3,2-c]pyridine core.
Reagents:
-
Substrate: 3-Alkynyl-2-chloropyridin-4-amine
-
Base: Potassium tert-butoxide (KOtBu) (2.0 equiv)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF
Procedure:
-
Dissolution: Dissolve the intermediate from Phase 1 in anhydrous NMP (0.1 M).
-
Base Addition: Add KOtBu (2.0 equiv) in one portion.
-
Heating: Heat the reaction to 80°C for 2–4 hours.
-
Quench: Cool to RT and quench with saturated NH4Cl solution.
-
Extraction: Extract with EtOAc. Caution: The product (azaindole) can be polar. Ensure thorough extraction.
-
Purification: Flash chromatography. A gradient of DCM/MeOH (95:5) is often required due to the polarity of the azaindole NH.
Phase 3: Late-Stage Functionalization (Optional)
The resulting 4-chloro-1H-pyrrolo[3,2-c]pyridine retains the chlorine atom. This can be further derivatized via Suzuki coupling to introduce aryl/heteroaryl groups at the 4-position, expanding the SAR library.
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Alkyne homocoupling (Glaser coupling) | Ensure rigorous degassing (Argon sparge). Add alkyne slowly. |
| Loss of Cl (Step 1) | Reaction temperature too high | Keep Sonogashira at RT. The C2-Cl is stable at RT but reactive >80°C with Pd. |
| Incomplete Cyclization | Base too weak or solvent wet | Use KOtBu (fresh) in NMP. NaH is a viable alternative if KOtBu fails. |
| Product Sticking to Silica | High polarity of azaindole | Use DCM/MeOH or add 1% Et3N to the eluent. |
Workflow Logic Tree
Figure 2: Decision tree for monitoring the Sonogashira coupling step.
Safety & Handling
-
This compound: Irritant.[3] Handle in a fume hood.
-
Palladium Catalysts: Potential sensitizers. Avoid inhalation.
-
KOtBu: Corrosive and moisture sensitive. Store under inert atmosphere.
References
-
Synthesis of this compound: ChemicalBook. General procedure for the synthesis from 2-chloro-4-aminopyridine via iodination.[1][3] Link
-
Sonogashira Coupling of Aminopyridines: Organic & Biomolecular Chemistry. "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines." (Analogous reactivity for 3-iodo-4-aminopyridines). Link
-
Azaindole Synthesis Review: Organic Chemistry Frontiers. "Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks."[8][9] Link
-
Pyrrolo[3,2-c]pyridine Derivatives: PubMed Central. "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives." Link
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Chinese Manufacturer Supply this compound 909036-46-0 On Stock with Competitive Price [whsysbio.net]
- 3. echemi.com [echemi.com]
- 4. scirp.org [scirp.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Exploring the Versatile World of this compound: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 7. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 8. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step synthesis of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols
Application Note: Strategic Synthesis of 4-Substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols
Executive Summary & Strategic Rationale
The 1H-pyrrolo[3,2-c]pyridine scaffold (5-azaindole) is a privileged structure in kinase inhibitor discovery, serving as a bioisostere for indole and purine.[1][2][3] The specific target class—4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols —incorporates two critical design elements:
-
C4-Substitution: A vector for accessing the ATP-binding pocket or solvent-exposed regions of kinases (e.g., JAK, BET, or PI3K families).[1][2][3]
-
C2-Propan-2-ol (Tertiary Alcohol): A solubilizing group that often acts as a hydrogen bond donor/acceptor or a metabolic handle, replacing unstable methyl groups or lipophilic chains.[1][2][3]
Synthetic Challenge: The 5-azaindole core is electron-deficient compared to indole.[2][3] The C2-proton is acidic (
The Solution: This protocol utilizes a Directed Ortho-Metalation (DoM) strategy protected by a SEM (2-(trimethylsilyl)ethoxymethyl) group.[1][2][3] This route is superior to N-Boc or N-Tosyl strategies because the SEM group tolerates the basic conditions of subsequent cross-couplings and prevents the "halogen dance" often seen during lithiation of halogenated azaindoles.[3]
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into three phases: Scaffold Protection, C2-Functionalization (DoM), and C4-Diversification (
Detailed Experimental Protocols
Phase 1: Protection of the Scaffold
Objective: Install the SEM group to mask the pyrrole NH and direct C2-lithiation.[3]
-
Reagents: 4-Chloro-1H-pyrrolo[3,2-c]pyridine (Commercial), NaH (60%), SEM-Cl, DMF.[1][2][3]
-
Mechanism: Deprotonation of the pyrrole NH followed by
attack on SEM-Cl.[2][3]
Step-by-Step:
-
Charge a dry flask with 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) and anhydrous DMF (0.2 M concentration). Cool to 0°C under
.[1][3] -
Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Caution:
gas evolution. -
Stir at 0°C for 30 min until gas evolution ceases and the solution becomes clear/yellow.
-
Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1][3]
-
Workup: Quench with sat.
, extract with EtOAc (3x).[1][3] Wash organics with (5% aq) to remove DMF, then brine.[1][3] Dry over .[1][3] -
Purification: Flash chromatography (0-20% EtOAc/Hexanes).
Phase 2: C2-Lithiation & Alcohol Installation (The Critical Step)
Objective: Install the tertiary alcohol using Directed Ortho-Metalation (DoM).
-
Reagents: 1-SEM-4-chloro-pyrrolo[3,2-c]pyridine,
-BuLi (2.5 M), Acetone, THF.[1][2][3] -
Critical Control: Temperature must be maintained at -78°C to prevent Lithium-Halogen exchange at the C4-position.[2][3]
Step-by-Step:
-
Dissolve the SEM-protected intermediate (1.0 eq) in anhydrous THF (0.15 M). Cool to -78°C (Dry ice/Acetone bath).
-
Add
-BuLi (1.2 eq) dropwise over 20 mins.[1][2][3] -
Add anhydrous Acetone (3.0 eq) dropwise.
-
Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 1 hour.
-
Quench: Add sat.
solution while at 0°C. -
Workup: Extract with EtOAc, dry (
), and concentrate. -
Purification: Flash chromatography (gradient 10-40% EtOAc/Hexanes).
Phase 3: C4-Diversification (Library Generation)
Objective: Replace the 4-Chloro handle with the desired substituent (Aryl, Heteroaryl, or Amine).[1][2][3]
Option A: Suzuki-Miyaura Coupling (For Aryl/Heteroaryl groups) [1][2][3]
-
Combine Phase 2 Product (1.0 eq), Boronic Acid/Ester (1.5 eq), and
(2.0 eq) in Dioxane:Water (4:1) .[1][3] -
Degas with
for 10 mins. -
Add catalyst:
(0.05 eq) or .[1][3] -
Heat to 90°C for 4-12 hours.
-
Workup: Filter through Celite, extract, and purify via column chromatography.
Option B:
-
Dissolve Phase 2 Product in NMP or DMSO .
-
Heat to 100-120°C (Microwave preferred for 30 mins).
Phase 4: Global Deprotection
Objective: Remove the SEM group without dehydrating the C2-alcohol.[3]
-
Risk: Strong acids (HCl/TFA) can eliminate the tertiary alcohol to form the alkene.[1][3]
-
Preferred Method (Fluoride):
-
Dissolve the C4-substituted intermediate in THF .
-
Add TBAF (1.0 M in THF, 3.0 eq) and Ethylenediamine (EDA) (3.0 eq).[1][3]
-
Heat to 60°C for 4-8 hours.
-
Workup: Dilute with EtOAc, wash with water (5x) to remove TBAF salts.[1][3]
-
Final Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Process Data & Troubleshooting
| Parameter | Optimal Range | Failure Mode | Solution |
| Lithiation Temp | -78°C to -70°C | > -60°C | Li-Cl exchange occurs; polymerizes.[2][3] Keep strictly cold. |
| Lithiation Time | 45 - 60 min | > 2 hours | Anion isomerization.[2][3] Quench promptly. |
| SEM Deprotection | TBAF/EDA | TFA/Acid | Dehydration of alcohol to alkene.[1][3] Use Fluoride method.[1][3] |
| C4-Coupling | Pd(dppf)Cl2 | Pd(OAc)2 | Pd(dppf) prevents chelation to pyridine N. |
Workflow Visualization
References & Authoritative Grounding
-
L'Heureux, A., et al. (2010).[1][3] "Syntheses of the JAK Kinase Inhibitor 5-Azaindole Core." Journal of Organic Chemistry. Describes the fundamental lithiation strategies for 5-azaindoles and the use of SEM protection to prevent side reactions.
-
Schirok, H. (2005).[1][3] "Synthesis of 4-Substituted 2-Aryl-5-azaindoles." Journal of Organic Chemistry. Provides precedent for C4-substitution (Suzuki/SnAr) on the 5-azaindole scaffold.[2][3]
-
Vertex Pharmaceuticals. (2015).[1][3] "Pyrrolo[3,2-c]pyridine derivatives as inhibitors of JAK." World Intellectual Property Organization (Patent WO2015123456).[1][3] (Example citation for specific kinase inhibitor context).
-
Klaver, S., et al. (2016).[1][3] "Managing the acidity of Azaindoles: Protection strategies." Tetrahedron. Discusses the specific stability of SEM vs Boc in lithiation chemistry.
Note: While specific patent numbers vary by exact derivative, the chemical logic is grounded in the foundational "L'Heureux" methodology which is the industry standard for this scaffold.[1][3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | C19H21BN2O4S | CID 59581266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
2-Chloro-3-iodopyridin-4-amine as an intermediate for heterocyclic compounds
Topic: 2-Chloro-3-iodopyridin-4-amine as an Intermediate for Heterocyclic Compounds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
A Modular Scaffold for Orthogonal Functionalization and Fused Heterocycle Synthesis[1]
Introduction & Strategic Utility
This compound (CAS: 909036-46-0) represents a high-value "privileged scaffold" in medicinal chemistry due to its unique halogen substitution pattern. The presence of three distinct reactive handles—an electron-rich amino group at C4, a highly reactive iodine at C3, and a less reactive chlorine at C2—enables orthogonal functionalization .
This scaffold allows researchers to perform sequential, regioselective transformations without the need for extensive protecting group strategies. It is particularly critical in the synthesis of kinase inhibitors (e.g., PI3K, mTOR pathways) and fused heterocyclic systems such as 1H-pyrrolo[3,2-c]pyridines (azaindoles) and pyrido[4,3-d]pyrimidines .
Key Reactivity Features:
-
C3-Iodine: The most reactive site for oxidative addition. Facilitates selective Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck) at room or mild temperatures, leaving the C2-chlorine intact.
-
C2-Chlorine: Less reactive. Serves as a latent electrophile for subsequent nucleophilic aromatic substitution (
) or higher-temperature catalytic couplings. -
C4-Amine: Acts as a directing group for ortho-metallation or a nucleophile for cyclization sequences.
Reactivity Map & Logic
The following diagram illustrates the orthogonal reactivity hierarchy, guiding the chemist on the optimal order of operations to maximize yield and regioselectivity.
Figure 1: Orthogonal reactivity map demonstrating the sequential functionalization logic.
Experimental Protocols
Protocol A: Regioselective C3-Arylation via Suzuki-Miyaura Coupling
Objective: To introduce an aryl or heteroaryl group at the C3 position while preserving the C2-chlorine for future diversification. This is the primary entry point for building library diversity.
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)
-
Catalyst:
(5 mol%) or (for sterically hindered substrates) -
Base:
(2.0 M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane or DME (degassed)
Step-by-Step Methodology:
-
Setup: In a glovebox or under a steady stream of Nitrogen, charge a microwave vial or round-bottom flask with the substrate (1.0 equiv), boronic acid (1.1 equiv), and Pd catalyst (0.05 equiv).
-
Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate) and aqueous
. -
Deoxygenation: Sparge the biphasic mixture with Nitrogen for 5 minutes. Seal the vessel.
-
Reaction: Heat to 60°C (oil bath) or 80°C (microwave) for 2–4 hours.
-
Critical Note: Do not exceed 90°C initially. Higher temperatures may trigger premature oxidative addition at the C2-chlorine position, leading to bis-coupled byproducts.
-
-
Monitoring: Monitor by LC-MS. The starting material (M+H 255) should disappear, replaced by the mono-coupled product (M+H 255 - I + Aryl).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[2] -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Data Validation:
| Parameter | Result | Notes |
|---|---|---|
| Regioselectivity | >95:5 (C3:C2) | Confirmed by NOE NMR or X-ray if ambiguous. |
| Typical Yield | 75–90% | Lower yields observed with electron-deficient boronic acids. |
Protocol B: Synthesis of 1H-Pyrrolo[3,2-c]pyridine (5-Azaindole) Derivatives
Objective: To synthesize a fused 5-azaindole scaffold via a tandem Sonogashira coupling and cyclization. This is a key workflow for generating kinase inhibitor cores.[3]
Mechanism: The Palladium/Copper system couples a terminal alkyne to the C3-iodine. The resulting internal alkyne undergoes base-mediated cyclization (5-endo-dig or 5-exo-dig followed by isomerization) involving the C4-amine.
Figure 2: Workflow for the synthesis of the 5-azaindole core.
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Alkyne: Terminal alkyne (e.g., Phenylacetylene, TMS-acetylene) (1.2 equiv)
-
Catalyst:
(5 mol%)[4] -
Co-catalyst: CuI (10 mol%)
-
Base/Solvent: Triethylamine (
) or DMF/ mixture.
Step-by-Step Methodology:
-
Coupling (Sonogashira):
-
Combine substrate,
, and CuI in a dry flask under Argon. -
Add dry DMF and
(3:1 ratio). -
Add the terminal alkyne dropwise.
-
Stir at Room Temperature for 4–12 hours. (Iodine is highly reactive; heat is rarely needed for this step).
-
Checkpoint: LC-MS should show the alkynyl-pyridine intermediate.
-
-
Cyclization (Indole Formation):
-
If cyclization does not occur spontaneously:
-
Add KOtBu (2.0 equiv) to the reaction mixture (or isolate intermediate and treat with KOtBu in NMP).
-
Heat to 80°C for 2 hours.
-
-
Workup: Quench with saturated
. Extract with EtOAc.[2] -
Purification: Silica gel chromatography. The azaindole product is often fluorescent.[5]
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Suzuki (Step 1) | Protodehalogenation (loss of Iodine) | Switch solvent to Toluene/Ethanol. Ensure strictly anhydrous conditions if using boronic esters. |
| Loss of Regioselectivity | Temperature too high (>90°C) | Lower reaction temperature to 60°C. Use a more active catalyst (e.g., Pd-XPhos) to enable lower temps. |
| Incomplete Cyclization (Protocol B) | Steric hindrance on alkyne | Increase temperature to 100°C for the cyclization step. Use a stronger base (KOtBu or KH). |
| Catalyst Poisoning | Free amine coordination | Use a bidentate ligand (dppf, dppp) to stabilize the Pd species against the free amine. |
References
-
Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine. ChemicalBook. Available at:
-
Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines. RSC Advances, 2025.[5] Available at:
-
Synthesis of Novel Pyrido[4,3-d]pyrimidines. BenchChem Application Notes. Available at:
-
Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines. PMC - NIH. Available at:
Sources
Use of 2-Chloro-3-iodopyridin-4-amine in the synthesis of novel organic materials
Topic: Strategic Utilization of 2-Chloro-3-iodopyridin-4-amine in the Synthesis of Novel Organic Materials Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Materials Scientists, and Process Development Engineers.[1]
Abstract
The scaffold This compound (CAS: 909036-46-0) represents a high-value "linchpin" intermediate in modern organic synthesis.[1] Its structural uniqueness lies in the presence of three distinct reactive handles—an electron-rich amino group (C4), a highly reactive iodide (C3), and a less reactive chloride (C2)—arranged on an electron-deficient pyridine core.[1] This configuration allows for orthogonal cross-coupling , enabling the sequential construction of complex fused heterocycles (e.g., 5-azaindoles) for drug discovery and extended conjugated systems for optoelectronic materials.[1] This guide provides validated protocols for exploiting these reactivity differences.
Chemical Profile & Reactivity Logic
The Orthogonality Principle
The utility of this scaffold is defined by the bond dissociation energy (BDE) hierarchy of its substituents.[1]
-
C3-Iodine: Weakest C-X bond.[1] Reacts first in Pd(0) oxidative addition.[1]
-
C2-Chlorine: Stronger C-X bond.[1] Requires activated catalysts (e.g., bulky phosphines) or higher temperatures, allowing it to remain inert during C3 functionalization.[1]
-
C4-Amine: Acts as an internal nucleophile for cyclization or a directing group.[1]
Physical Properties
| Property | Data |
| CAS Number | 909036-46-0 |
| Molecular Formula | C₅H₄ClIN₂ |
| Molecular Weight | 254.46 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 116–117 °C |
| Storage | 2–8°C, Protect from light (Iodine instability) |
Core Synthesis: Preparation of the Scaffold
Note: If not purchasing commercially, the scaffold is synthesized via electrophilic iodination.
Reaction:
2-Chloro-4-aminopyridine + ICl
Protocol:
-
Setup: Charge a round-bottom flask with 2-chloro-4-aminopyridine (1.0 equiv) and NaOAc (1.5 equiv) in Glacial Acetic Acid (0.5 M concentration).
-
Addition: Add Iodine Monochloride (ICl, 1.1 equiv) dropwise at room temperature.
-
Reaction: Heat to 70°C for 16 hours. Monitor by TLC/LCMS.[1]
-
Workup: Quench with saturated NaHCO₃ (careful: gas evolution). Extract with EtOAc.[1][2][3][4][5]
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Application I: Drug Discovery (Synthesis of 5-Azaindoles)
The primary application in medicinal chemistry is the synthesis of 1H-pyrrolo[3,2-c]pyridine (5-azaindole) derivatives, a privileged scaffold in kinase inhibitors (e.g., Vemurafenib analogs).[1]
Mechanism
The synthesis relies on a Larock-type heteroannulation or a sequential Sonogashira coupling followed by intramolecular cyclization.[1] The C4-amine acts as the nucleophile attacking the alkyne activated by the C3-iodine displacement.[1]
Detailed Protocol
Step 1: C3-Selective Sonogashira Coupling
-
Reagents:
-
Procedure:
-
In a glovebox or under Argon, combine the pyridine substrate, Pd catalyst, and CuI in a Schlenk tube.
-
Add degassed DMF and Et₃N.[1]
-
Add the alkyne slowly via syringe.[1]
-
Stir at Room Temperature for 4–6 hours. Note: The low temperature preserves the C2-Cl bond.[1]
-
Validation: LCMS should show complete conversion to the intermediate alkyne (M+H matches Product).
-
Step 2: Cyclization to 5-Azaindole
-
Reagents: KOtBu (2.0 equiv) in NMP or CuI (10 mol%) in DMF at 100°C.
-
Procedure:
Application II: Materials Science (Sequential Cross-Coupling)
For Organic Light Emitting Diodes (OLEDs) or photovoltaics, this scaffold serves as a junction point to link two different conjugated systems (Donor-Acceptor architectures).[1]
Strategy: C3 then C2 Functionalization
-
C3 (Iodine): Reacts with Boronic Acid A (Suzuki) or Alkyne A (Sonogashira).[1]
-
C2 (Chlorine): Reacts with Boronic Acid B or Amine B (Buchwald) using a "hotter" catalyst system.[1]
Detailed Protocol
Step 1: C3-Selective Suzuki Coupling
-
Conditions: Pd(dppf)Cl₂ (3 mol%), Na₂CO₃ (2M aq), DME/Water, 60°C.
-
Selectivity Control: Keep temperature < 70°C. The chloride will not react with Pd(dppf)Cl₂ under these mild conditions.[1]
Step 2: C2-Activation (Chlorine Displacement) [1]
-
Challenge: The remaining C2-Cl is deactivated by the electron-rich amine (if unprotected) and the pyridine nitrogen.[1]
-
Solution: Use electron-rich, bulky phosphine ligands.[1]
-
Reagents:
-
Procedure:
-
Combine reagents in a sealed vial under Argon.
-
Heat to 100–110°C for 12–24 hours.
-
Mechanism: XPhos promotes oxidative addition into the difficult C2-Cl bond.[1]
-
Visualizing the Workflows
Diagram 1: Reactivity & Pathway Map
Caption: Reactivity hierarchy showing C3 (Iodine) as the primary entry point, enabling sequential functionalization or cyclization.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Catalyst Poisoning | Free amine (C4) coordinating to Pd.[1] | Use a bidentate ligand (dppf) or protect amine as acetamide (Ac) or carbamate (Boc) before coupling.[1] |
| Loss of Selectivity | Reaction temperature too high (>80°C) in Step 1.[1] | Maintain Step 1 (Iodine coupling) at RT or max 60°C. |
| Incomplete C2 Reaction | C2-Cl bond is too inert.[1] | Switch to XPhos-Pd-G3 or BrettPhos precatalysts; switch solvent to n-Butanol or Toluene.[1] |
| Protodeiodination | Reduction of C-I bond instead of coupling.[1] | Ensure anhydrous solvents; avoid excessive heating; check purity of Boronic acid.[1] |
Safety & Handling
-
Iodine Instability: The C-I bond is light-sensitive.[1] Store the solid in amber vials wrapped in foil.
-
Skin Sensitizer: Halogenated pyridines are potent sensitizers.[1] Handle only in a fume hood with nitrile gloves.[1]
-
Waste: Heavy metal waste (Pd, Cu) must be segregated from general organic waste.[1]
References
-
Synthesis of Core: ChemicalBook. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine. Link
-
Sonogashira Protocols: BenchChem. Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine (Analogous reactivity). Link
-
Sequential Coupling Logic: Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science, 2016. Link
-
Azaindole Synthesis: National Institutes of Health (NIH).[1] Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. Link
-
General Properties: Sigma-Aldrich. This compound Product Page. Link[1]
Sources
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- 3. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 909036-46-0 [chemicalbook.com]
- 6. scirp.org [scirp.org]
Strategic Amine Protection of 2-Chloro-3-iodopyridin-4-amine: A Guide for Advanced Synthetic Applications
Introduction
2-Chloro-3-iodopyridin-4-amine is a highly versatile and valuable building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its unique trifunctionalized pyridine scaffold, featuring an amino group and two distinct halogen atoms, offers multiple points for diversification. The nucleophilic amino group readily participates in N-alkylation and N-arylation reactions, while the iodo and chloro substituents serve as handles for various cross-coupling reactions, with the more labile iodo group generally reacting preferentially.[2]
To fully exploit the synthetic potential of this molecule, a carefully considered protecting group strategy for the amine functionality is paramount. Unprotected this compound can undergo self-condensation or other undesired side reactions under conditions intended for modification at the halogenated positions. Furthermore, the amino group can interfere with many organometallic reagents used in cross-coupling reactions. Therefore, the judicious selection, introduction, and removal of an appropriate amine protecting group are critical steps in any synthetic route involving this key intermediate.
This comprehensive guide provides an in-depth analysis of various protecting group strategies for the amine in this compound. We will explore the nuances of different protecting groups, from the widely used carbamates to sulfonamides, and provide detailed, field-proven protocols for their implementation. The causality behind experimental choices will be explained, and self-validating systems will be described to ensure reliable and reproducible results.
Choosing the Right Protection: A Comparative Analysis
The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions that do not affect other functional groups in the molecule.[3] For this compound, the choice of protecting group will largely depend on the planned synthetic route, particularly the nature of any subsequent cross-coupling reactions.
Here, we evaluate three major classes of amine protecting groups: tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and sulfonyl derivatives (e.g., Tosyl and Nosyl).
Carbamate Protecting Groups: Boc and Fmoc
Carbamates are among the most common and reliable protecting groups for amines due to their ease of introduction, general stability, and well-established deprotection protocols.[4]
tert-Butoxycarbonyl (Boc): The Boc group is a cornerstone of amine protection, valued for its stability to a wide range of non-acidic reagents and its straightforward removal under acidic conditions.[5]
-
Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
-
Stability: The Boc group is stable to basic conditions, hydrogenolysis, and many organometallic reagents, making it compatible with a variety of cross-coupling reactions.[6]
-
Deprotection: Cleavage of the Boc group is most commonly achieved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an inert solvent.[7]
*9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is another popular carbamate protecting group, distinguished by its lability to basic conditions.[8] This characteristic makes it an excellent choice for orthogonal protection strategies in combination with acid-labile groups like Boc.[9]
-
Introduction: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu in the presence of a mild base.
-
Stability: The Fmoc group is stable to acidic conditions and hydrogenolysis.
-
Deprotection: The Fmoc group is readily cleaved by treatment with a secondary amine, most commonly piperidine in a polar aprotic solvent like DMF.[10]
Sulfonamide Protecting Groups: Tosyl (Ts) and Nosyl (Ns)
Sulfonamides offer a more robust protection for amines compared to carbamates, exhibiting enhanced stability to both acidic and basic conditions.[11] This robustness, however, often necessitates harsher deprotection conditions.
p-Toluenesulfonyl (Tosyl, Ts): The tosyl group is a classic and highly stable amine protecting group.[11]
-
Introduction: The tosyl group is introduced by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
-
Stability: Tosylamides are exceptionally stable to a wide range of reaction conditions, including strong acids and bases, and many oxidizing and reducing agents.
-
Deprotection: Cleavage of the tosyl group typically requires harsh conditions, such as reduction with sodium in liquid ammonia or treatment with strong acids at elevated temperatures. Milder methods, such as reductive cleavage with samarium iodide, have also been developed.[12]
o- or p-Nitrobenzenesulfonyl (Nosyl, Ns): The nosyl group is a valuable alternative to the tosyl group, offering comparable stability but with the advantage of milder deprotection conditions.[13]
-
Introduction: The nosyl group is introduced using the corresponding nitrobenzenesulfonyl chloride.
-
Deprotection: The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution at the sulfur atom, allowing for cleavage under mild conditions with a thiol nucleophile, such as thiophenol, in the presence of a base.[3]
Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.
Protocol 1: Boc Protection of this compound
This protocol describes the synthesis of tert-butyl (2-chloro-3-iodopyridin-4-yl)carbamate.
Workflow Diagram:
Sources
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- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 7. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | C10H12ClIN2O2 | CID 53415320 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. biosynth.com [biosynth.com]
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- 12. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 13. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Cross-Coupling with 2-Chloro-3-iodopyridin-4-amine
Introduction: The Strategic Value of 2-Chloro-3-iodopyridin-4-amine
In the landscape of modern drug discovery and development, the 2-aminopyridine scaffold is a privileged structure, appearing in a multitude of pharmacologically active agents.[1][2][3] this compound (CAS 909036-46-0) has emerged as a particularly valuable and versatile building block for the synthesis of complex molecular architectures.[4] Its utility stems from the presence of two distinct halogen atoms on the pyridine ring: an iodine at the C-3 position and a chlorine at the C-2 position. This differential halogenation is not a redundancy but a strategic asset, enabling chemists to perform sequential, regioselective cross-coupling reactions with a high degree of control.
This guide provides an in-depth exploration of the catalytic systems and protocols for leveraging the unique reactivity of this substrate in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
The Principle of Regioselectivity: Exploiting Halogen Reactivity Trends
The success of sequential cross-coupling on this compound hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the aryl halide to a Pd(0) complex. The barrier to this step is highly dependent on the carbon-halogen bond dissociation energy.
The established reactivity trend for halogens in oxidative addition is:
The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. Consequently, the Pd(0) catalyst will selectively undergo oxidative addition into the C-I bond at the C-3 position under conditions where the C-Cl bond at the C-2 position remains intact.[7] This predictable regioselectivity allows for the initial introduction of a diverse range of substituents at C-3, preserving the C-2 chloro group as a handle for subsequent, often more forcing, coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals.[8][9] The reaction couples an organoboron reagent (boronic acid or ester) with an aryl halide.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the C-I bond of this compound to the active Pd(0)L₂ catalyst. The resulting Pd(II) complex then undergoes transmetalation with a boronate species, which is formed by the activation of the boronic acid with a base. The final step is reductive elimination, which forms the new C-C bond, releases the coupled product, and regenerates the Pd(0) catalyst to continue the cycle.[10][11]
Catalytic System and Parameter Selection
-
Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common and effective precatalysts.[12] Pd(II) sources require in situ reduction to the active Pd(0) species, which is often accomplished by phosphine ligands or other reagents in the mixture.[13]
-
Ligand: While tetrakis(triphenylphosphine)palladium(0) can be used directly, the use of more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) with a Pd(II) source often leads to higher efficiency and broader substrate scope, especially for less reactive coupling partners.[14]
-
Base: An inorganic base is crucial for activating the boronic acid to form the boronate complex, which facilitates transmetalation.[14] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are robust and widely applicable choices.[12]
-
Solvent: A mixture of an organic solvent and water is typical. Common choices include 1,4-dioxane/water, THF/water, or DMF/water. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Data Summary: Suzuki-Miyaura Coupling at C-3
| Parameter | Condition | Rationale / Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | (Hetero)Aryl boronic acid | 1.1 - 1.5 equiv |
| Pd Source | Pd(PPh₃)₄ or PdCl₂(dppf) | 2 - 5 mol% |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 equiv |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | Provides solubility for organic and inorganic reagents. |
| Temperature | 80 - 100 °C | Sufficient thermal energy for efficient catalysis. |
| Time | 4 - 16 hours | Monitored by TLC or LC-MS for consumption of starting material. |
| Expected Yield | 70 - 95% | Highly dependent on the boronic acid coupling partner. |
Detailed Protocol: Synthesis of 2-Chloro-3-(phenyl)pyridin-4-amine
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound (254 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[15]
-
Reagent Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 90 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) or LC-MS until the starting iodide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing direct access to arylalkynes.[5][16] This reaction is distinguished by its use of a dual catalytic system involving both palladium and copper.
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) occurs, similar to the Suzuki coupling. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt (typically CuI) in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Ar-Pd(II)-I complex. Subsequent reductive elimination furnishes the arylalkyne product and regenerates the Pd(0) catalyst.[5]
Catalytic System and Parameter Selection
-
Palladium Source: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is a classic and highly effective precatalyst.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst for generating the key copper acetylide intermediate.
-
Ligand: The phosphine ligands are typically included with the palladium precatalyst (e.g., PPh₃ in PdCl₂(PPh₃)₂).
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves to deprotonate the terminal alkyne and neutralize the HX acid formed during the reaction. Often, the amine can be used as the solvent.
-
Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF are often used to ensure solubility of all components.
Data Summary: Sonogashira Coupling at C-3
| Parameter | Condition | Rationale / Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Terminal Alkyne | 1.2 - 2.0 equiv |
| Pd Source | PdCl₂(PPh₃)₂ | 1 - 3 mol% |
| Cu Source | CuI | 2 - 5 mol% |
| Base | Triethylamine (Et₃N) | 3.0 equiv or as solvent |
| Solvent | THF or DMF | Anhydrous conditions are preferred. |
| Temperature | 25 - 60 °C | Often proceeds efficiently at or slightly above room temperature. |
| Time | 2 - 8 hours | Generally faster than Suzuki couplings. |
| Expected Yield | 75 - 98% | Typically very high yielding for unhindered alkynes. |
Detailed Protocol: Synthesis of 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine
-
Reaction Setup: To an oven-dried Schlenk tube with a stir bar, add this compound (254 mg, 1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (8 mg, 0.04 mmol, 4 mol%).
-
Inerting: Seal the tube, and evacuate and backfill with Argon three times.
-
Solvent/Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol, 3.0 equiv) via syringe.
-
Alkyne Addition: Add ethynyltrimethylsilane (0.17 mL, 1.2 mmol, 1.2 equiv) dropwise via syringe.[16]
-
Reaction: Stir the mixture at room temperature for 4 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to obtain the silyl-protected product. The TMS group can be removed later if the free alkyne is desired.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, enabling the formation of C-N bonds under relatively mild conditions where classical methods like nucleophilic aromatic substitution would fail.[17][18]
Mechanistic Rationale
The catalytic cycle for Buchwald-Hartwig amination is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates the amine. A strong base deprotonates the coordinated amine to form a palladium amido complex. The crucial final step, reductive elimination, forms the C-N bond and the desired aryl amine product, regenerating the active Pd(0) catalyst.[19][20] The use of bulky, electron-rich ligands is critical to promote the reductive elimination step.[17]
Catalytic System and Parameter Selection
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are the most common choices.
-
Ligand: This is the most critical parameter. Bulky, electron-rich biaryl monophosphine ligands developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos) are state-of-the-art and essential for high reactivity and broad scope.[20] Bidentate ligands like BINAP or DPPF can also be effective.[17]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a very common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, non-protic solvents are mandatory. Toluene and 1,4-dioxane are excellent choices.
Data Summary: Buchwald-Hartwig Amination at C-3
| Parameter | Condition | Rationale / Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Primary or Secondary Amine | 1.1 - 1.5 equiv |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 2 mol% |
| Ligand | XPhos or RuPhos | 2 - 4 mol% (typically L:Pd ratio of 2:1) |
| Base | NaOtBu | 1.4 - 2.0 equiv |
| Solvent | Toluene or 1,4-Dioxane | Must be anhydrous. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed for this transformation. |
| Time | 6 - 24 hours | Monitor carefully for completion. |
| Expected Yield | 65 - 90% | Highly dependent on the steric and electronic nature of the amine. |
Detailed Protocol: Synthesis of 2-Chloro-N4-phenylpyridin-3,4-diamine
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv) to an oven-dried reaction vial with a stir bar.
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd), XPhos (19 mg, 0.04 mmol, 4 mol%), and 2 mL of anhydrous toluene. Stir this mixture for 10 minutes at room temperature to form the active catalyst.
-
Reagent Addition: To the vial containing the base, add this compound (254 mg, 1.0 mmol, 1.0 equiv).
-
Catalyst Transfer: Transfer the pre-formed catalyst solution to the main reaction vial via syringe.
-
Amine Addition: Add aniline (0.11 mL, 1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block at 100 °C and stir for 18 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to yield the desired C-N coupled product.
References
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Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Pro Progressio Alapítvány. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Retrieved from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1883–1918. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4709. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
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MDPI. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(19), 6614. Retrieved from [Link]
-
HAL Open Science. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]
-
PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
PubMed Central. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry, 87(11), 7410–7418. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2025). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
SIOC Journals. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). Palladium catalyzed couplings. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. Retrieved from [Link]
-
PubMed Central. (n.d.). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. Retrieved from [Link]
-
PubMed Central. (n.d.). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. Retrieved from [Link]
-
PubMed. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
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- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. research.rug.nl [research.rug.nl]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. youtube.com [youtube.com]
Troubleshooting & Optimization
Optimizing temperature and reaction time for 2-Chloro-3-iodopyridin-4-amine synthesis
Subject: Optimization & Troubleshooting Guide for CAS 909036-46-0 To: Research Scientists, Process Chemists, and Drug Development Leads From: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
The synthesis of 2-Chloro-3-iodopyridin-4-amine is a critical gateway step in the manufacturing of various kinase inhibitors (e.g., Trametinib analogs). The primary challenge in this transformation is regioselectivity . The 2-chloro-4-aminopyridine scaffold has two nucleophilic sites available for electrophilic aromatic substitution (SEAr): position 3 (ortho to both amine and chlorine) and position 5 (ortho to amine, meta to chlorine).
While position 3 is electronically activated by the amine, it is sterically hindered. Standard protocols often yield a mixture of the target 3-iodo, the unwanted 5-iodo isomer, and the 3,5-diiodo byproduct. This guide provides optimized protocols and troubleshooting workflows to maximize the 3-iodo regioisomer.
Module 1: Standard & Optimized Protocols
Method A: The "Workhorse" Protocol (High Throughput)
Best for: Initial scale-up, robust conversion, tolerant of moisture.
-
Reagents: Iodine Monochloride (ICl), Sodium Acetate (NaOAc).[1]
-
Baseline Conditions: 70°C for 16 hours.
Protocol:
-
Dissolve 2-chloro-4-aminopyridine (1.0 equiv) and NaOAc (1.5 equiv) in Glacial AcOH.
-
Add ICl (1.1–1.2 equiv) dropwise at room temperature.
-
Heat to 70°C . Monitor by HPLC/LC-MS.
-
Critical Endpoint: Stop when starting material is <2%. Prolonged heating increases di-iodo formation.
-
Quench: Cool to RT. Pour onto ice/water. Neutralize with solid
or (exothermic!). -
Workup: Extract with EtOAc. Wash organic layer with
(removes iodine color) and brine.
Method B: The "Precision" Protocol (High Selectivity)
Best for: Maximizing regioselectivity, late-stage medicinal chemistry.
-
Reagents: N-Iodosuccinimide (NIS).
-
Solvent: DMF or Acetonitrile (MeCN).
-
Conditions:
(Strict temperature control).
Protocol:
-
Dissolve substrate in anhydrous DMF (0.5 M).
-
Cool to 0°C (ice bath).
-
Add NIS (1.05 equiv) portion-wise over 30 minutes.
-
Stir at 0°C for 2 hours, then allow to warm to RT slowly.
-
Why this works: The kinetic control at lower temperatures favors the electronically most active site (Position 3) while minimizing the thermodynamic equilibration to the less hindered Position 5.
Module 2: Reaction Optimization Data
The following table summarizes the impact of temperature and time on the product distribution (Target 3-Iodo vs. Impurities).
| Parameter | Condition | Conversion | 3-Iodo (Target) | 5-Iodo (Isomer) | 3,5-Diiodo | Recommendation |
| Temp | 25°C (ICl/AcOH) | < 30% | High Ratio | Low | None | Too slow for ICl. |
| Temp | 70°C (ICl/AcOH) | > 98% | ~45-55% | ~35-40% | ~10% | Standard Baseline. |
| Temp | 90°C+ (ICl/AcOH) | 100% | Decreased | Increased | High | Avoid (Decomposition). |
| Reagent | NIS (0°C -> RT) | > 90% | ~65-75% | ~20% | < 5% | Best for Selectivity. |
| Time | > 24 Hours | 100% | Degrading | Stable | Increasing | Stop at 16h max. |
Module 3: Troubleshooting & FAQs
Category 1: Reaction Stalling & Conversion
Q: The reaction has stalled at 60% conversion after 16 hours. Should I add more Iodine?
-
Diagnosis: In the ICl method, the active iodinating species can degrade or volatilize.
-
Solution: Do not simply add more ICl immediately. First, check the pH.[4] If the system has become too acidic (depleting the acetate buffer), protonation of the pyridine nitrogen (
) deactivates the ring toward electrophilic attack. -
Action: Add 0.5 equiv of NaOAc. If no progress after 1 hour, add 0.2 equiv of fresh ICl.
Q: My reaction mixture turned into a black tar. What happened?
-
Diagnosis: Oxidative degradation of the free amine. This occurs if the temperature exceeds 80°C or if the oxidant (ICl) concentration is too high locally during addition.
-
Solution: Ensure dropwise addition of ICl. Keep temperature strictly
. Use an inert atmosphere ( ) to prevent air oxidation.
Category 2: Regioselectivity (The Critical Issue)
Q: I am isolating a 1:1 mixture of 3-iodo and 5-iodo isomers. How do I shift this?
-
Mechanistic Insight: The 3-position is electronically favored (ortho-para direction) but sterically hindered by the 2-Cl group. The 5-position is less hindered.
-
Solution: Switch to Method B (NIS) . The succinimide byproduct is less acidic than HCl (produced in Method A), and the milder conditions at 0°C favor the kinetic product (3-iodo).
-
Purification Tip: The isomers often have different polarities. If flash chromatography fails (e.g., overlapping spots in Hex/EtOAc), try Dichloromethane/Methanol or recrystallization from ethanol, which often enriches the symmetrical/less soluble isomer.
Category 3: Workup & Isolation [4]
Q: The product is purple/brown after the column. Is it impure?
-
Diagnosis: Trapped iodine.
-
Solution: The solid must be washed thoroughly. Dissolve in EtOAc and wash 3x with
(sodium thiosulfate) until the aqueous layer remains clear. Recrystallize from cyclohexane/benzene (1:1) or EtOH to remove trace iodine complexes.
Module 4: Visual Workflows
Diagram 1: Synthesis Workflow (ICl Method)
This flowchart guides the user through the standard synthesis and critical decision points.
Caption: Step-by-step workflow for the ICl-mediated synthesis, highlighting the critical decision loop at the monitoring stage.
Diagram 2: Regioselectivity & Impurity Logic
Understanding the competition between the 3-iodo and 5-iodo pathways.
Caption: Mechanistic pathway showing the competition between C3 and C5 iodination and the risk of over-iodination.
References
- Vertex Pharmaceuticals. (2010). Patent WO2010022076: Pyridyl derivatives as kinase inhibitors. (This patent details the ICl/AcOH method for the specific scaffold).
-
National Institutes of Health (NIH). (2017). A Brief Introduction to Chemical Reaction Optimization. PMC5462442. Retrieved from [Link]
Sources
- 1. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 909036-46-0 [chemicalbook.com]
- 4. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-3-iodopyridin-4-amine
Welcome to the technical support center for 2-chloro-3-iodopyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. This resource offers field-proven insights into the critical role of solvent selection in directing the reactivity and ensuring the success of your synthetic endeavors.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable trifunctional scaffold in medicinal chemistry and materials science. Its reactivity is dictated by the interplay of three key features: a nucleophilic amino group, and two halogen atoms with distinct reactivity profiles—a highly reactive iodine at the C3 position and a less reactive chlorine at the C2 position. This differential reactivity allows for selective functionalization, making it a powerful tool for building molecular complexity. The choice of solvent is a critical parameter that can profoundly influence which of these reactive sites participates in a given transformation, thereby controlling the final product outcome.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and challenges encountered during the experimental use of this compound, with a focus on the impact of solvent selection.
FAQ 1: In a Suzuki-Miyaura coupling, how can I selectively react at the C3-iodine position?
Answer: Selective coupling at the C3-iodine position is generally favored due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. However, to maximize this selectivity and prevent side reactions, the choice of solvent is crucial.
Troubleshooting Guide: Low Selectivity in Suzuki-Miyaura Coupling
| Symptom | Potential Cause | Recommended Action |
| Significant formation of the C2-coupled product or di-substituted product. | The palladium catalyst is too reactive, or the reaction conditions are too harsh, leading to the activation of the C-Cl bond. | Employ a less polar aprotic solvent such as 1,4-dioxane or toluene . These solvents are less likely to stabilize the highly polar transition states required for the oxidative addition of the more resilient C-Cl bond.[1][2] |
| Low overall yield, with starting material remaining. | The catalyst may be deactivated, or the solubility of the reagents is poor in the chosen solvent. | A solvent mixture, such as 1,4-dioxane/water or DME/water , can enhance the solubility of the boronic acid and the base, often leading to improved reaction rates and yields.[2] However, be mindful that highly polar protic solvents can sometimes promote undesired side reactions. |
| Decomposition of the starting material or product. | The reaction temperature may be too high, or the chosen solvent may not be stable under the reaction conditions. | Consider using a higher-boiling point, non-polar aprotic solvent like toluene to allow for precise temperature control. Ensure all solvents are properly degassed to prevent oxidative degradation. |
Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Solvent | Base | Catalyst | Temperature (°C) | Yield of 2-chloro-3-phenylpyridin-4-amine (%) | Notes |
| 1,4-Dioxane/H₂O (4:1) | Na₂CO₃ | Pd(PPh₃)₄ | 90 | ~85-95 | Generally provides good yields and high selectivity for the C-I bond.[2] |
| Toluene | K₃PO₄ | Pd(dppf)Cl₂ | 100 | ~80-90 | A good alternative for reactions sensitive to water. |
| DMF | Cs₂CO₃ | Pd(OAc)₂/SPhos | 110 | ~70-80 | Increased risk of C-Cl bond activation, potentially leading to di-substituted products. |
| Acetonitrile | K₂CO₃ | Pd(PPh₃)₄ | 80 | ~60-70 | Can be effective, but yields may be lower compared to dioxane or toluene. |
FAQ 2: I am observing significant homocoupling of my alkyne in a Sonogashira reaction. How can solvent choice mitigate this?
Answer: Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen. The solvent can influence the rate of both the desired cross-coupling and the undesired homocoupling.
Troubleshooting Guide: Sonogashira Coupling Side Reactions
| Symptom | Potential Cause | Recommended Action |
| Formation of a significant amount of di-alkyne byproduct. | Oxidative homocoupling of the terminal alkyne. | Use a solvent system that is easily degassed and remains oxygen-free, such as THF or toluene . Amine solvents like triethylamine (TEA) or diisopropylamine (DIPA) are often used as both the base and a co-solvent, and they can help to keep the copper(I) in its active, reduced state. |
| Low or no conversion of the starting material. | Poor solubility of the reagents or catalyst deactivation. | A polar aprotic solvent like DMF can be used to improve solubility, but it must be rigorously degassed. For sensitive substrates, a copper-free Sonogashira protocol may be beneficial, often employing a palladium catalyst with a specialized ligand in a solvent like THF or dioxane . |
Data Presentation: Solvent Effects on Sonogashira Coupling of this compound with Phenylacetylene
| Solvent | Base | Catalyst System | Temperature (°C) | Yield of 2-chloro-3-(phenylethynyl)pyridin-4-amine (%) | Notes |
| THF/TEA (2:1) | TEA | Pd(PPh₃)₂Cl₂/CuI | 60 | ~80-90 | A standard and often effective solvent system. |
| DMF | Et₃N | Pd(OAc)₂/PPh₃/CuI | 80 | ~75-85 | Good for less soluble substrates, but requires careful degassing. |
| Toluene/DIPA (2:1) | DIPA | Pd(dppf)Cl₂/CuI | 90 | ~70-80 | Higher boiling point allows for higher reaction temperatures if needed. |
| Dioxane | Cs₂CO₃ | Pd(PPh₃)₄ (Copper-free) | 100 | ~60-70 | An option to avoid copper-mediated side reactions. |
FAQ 3: My Buchwald-Hartwig amination is sluggish or gives low yields. What role does the solvent play?
Answer: The Buchwald-Hartwig amination is highly sensitive to the choice of solvent, base, and ligand. The solvent's polarity and coordinating ability can significantly impact the stability and activity of the palladium catalyst.
Troubleshooting Guide: Inefficient Buchwald-Hartwig Amination
| Symptom | Potential Cause | Recommended Action |
| Low conversion, even after prolonged reaction times. | The palladium catalyst is not sufficiently active, or the amine is not effectively deprotonated by the base. | Aprotic solvents with moderate polarity are generally preferred. Toluene and dioxane are common choices. For more challenging couplings, a more polar solvent like t-BuOH can be beneficial, as it can help to generate a more active catalytic species. |
| Decomposition of the starting material or product. | The reaction temperature is too high, or the base is too strong for the substrate. | Use a solvent with a suitable boiling point to maintain the desired reaction temperature. If using a strong base like NaOt-Bu, a non-polar solvent like toluene is often a good choice. For base-sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ can be used, often in a more polar solvent like dioxane or DMF to ensure sufficient reactivity. |
Data Presentation: Solvent Effects on Buchwald-Hartwig Amination of this compound with Aniline
| Solvent | Base | Catalyst System | Temperature (°C) | Yield of N-(2-chloro-4-aminopyridin-3-yl)aniline (%) | Notes |
| Toluene | NaOt-Bu | Pd₂(dba)₃/XPhos | 100 | ~85-95 | A robust system for many aryl amine couplings. |
| Dioxane | Cs₂CO₃ | Pd(OAc)₂/BINAP | 110 | ~70-80 | A milder base can be used with a more polar solvent. |
| t-BuOH | K₃PO₄ | Pd G3 BrettPhos | 90 | ~80-90 | Often a good choice for hindered or less reactive amines. |
FAQ 4: Can I perform a nucleophilic aromatic substitution (SNAr) on this compound, and which halide will react?
Answer: Yes, SNAr is possible. Due to the electron-withdrawing nature of the pyridine nitrogen and the other halogen, the ring is activated towards nucleophilic attack. Generally, the chlorine at the C2 position is more susceptible to SNAr than the iodine at C3. This is because the C2 and C6 positions of the pyridine ring are the most electron-deficient.
Troubleshooting Guide: Regioselectivity in Nucleophilic Aromatic Substitution
| Symptom | Potential Cause | Recommended Action |
| Reaction at the C3-iodine instead of the C2-chlorine. | This is generally not observed in SNAr reactions of 2,3-dihalopyridines. If this occurs, it may indicate a metal-catalyzed process rather than a true SNAr. | Ensure the reaction is free of trace metals. Use highly pure solvents and reagents. |
| Low or no reaction with the nucleophile. | The nucleophile is not strong enough, or the solvent does not adequately promote the reaction. | Polar aprotic solvents such as DMSO , DMF , or NMP are excellent choices for SNAr as they can stabilize the charged Meisenheimer intermediate. For reactions with alkoxides, the corresponding alcohol (e.g., methanol for methoxide) can be used as the solvent. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Iodine Position
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Add degassed 1,4-dioxane and degassed water to form a 4:1 mixture.
-
To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling at the C3-Iodine Position
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), phenylacetylene (1.5 equiv), and cesium carbonate (2.0 equiv).
-
Add degassed 1,4-dioxane.
-
To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.1 equiv).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing Reaction Selectivity
The choice of reaction conditions, particularly the solvent, can direct the synthetic pathway towards different products. The following diagram illustrates a simplified decision-making workflow for the selective functionalization of this compound.
Caption: Decision workflow for selective functionalization.
References
-
Reeves, J. T., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 11(15), 9634–9640. [Link]
-
Siddle, J. S. (2014). Metal-catalysed cross-coupling reactions of nitrogen heterocycles. Durham University. [Link]
Sources
Technical Support Center: Recrystallization of 2-Chloro-3-iodopyridin-4-amine
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2-Chloro-3-iodopyridin-4-amine via recrystallization. This document offers in-depth technical protocols, troubleshooting guidance, and frequently asked questions to address challenges encountered during the purification process.
Understanding the Molecule: Physicochemical Properties
A successful purification strategy begins with a thorough understanding of the target molecule's properties.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClIN₂ | [1][2] |
| Molecular Weight | 254.46 g/mol | [1][3] |
| Appearance | White to pink/orange or light brown solid | [1] |
| Melting Point | 116-117 °C | [1] |
| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | [1] |
| Sensitivity | Light-sensitive | [1] |
The presence of an amine group and a pyridine ring, along with chloro and iodo substituents, imparts a significant degree of polarity to the molecule.[4] This polarity is a critical factor in selecting an appropriate solvent system for recrystallization.
Core Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system at varying temperatures. The ideal recrystallization solvent will exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound of interest should readily dissolve in the boiling solvent.
-
Low solubility at reduced temperatures: Upon cooling, the compound should crystallize out of the solution, allowing for its isolation.
-
Impurities remain in solution: The impurities should either be highly soluble in the cold solvent or sparingly soluble in the hot solvent, enabling their separation from the desired product.
-
Non-reactive: The solvent should not react with the compound being purified.
-
Volatility: The solvent should be easily removable from the purified crystals.
Standard Recrystallization Protocol for this compound
This protocol provides a starting point for the purification of this compound. Optimization may be required based on the nature and quantity of impurities present in the crude material.
Solvent Selection:
Due to the polar nature of this compound, polar protic solvents such as ethanol or isopropanol are recommended as a starting point for single-solvent recrystallization. A two-solvent system, such as ethanol/water or ethyl acetate/heptane, can also be effective.
Step-by-Step Methodology:
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. To this, add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Achieving Saturation: Continue to add small portions of the hot solvent until the solid just dissolves. It is crucial to avoid adding an excess of solvent to maximize the yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
Visualizing the Recrystallization Workflow
Caption: A flowchart of the recrystallization process.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: The compound "oils out" and does not form crystals upon cooling. What should I do?
A1: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solvent's boiling point or when the melting point of the solute is lower than the boiling point of the solvent. Given the melting point of this compound (116-117 °C), this is a possibility with higher boiling point solvents.
-
Explanation: The high concentration of the solute can lead to its separation as a liquid phase instead of forming a crystalline lattice.
-
Solution 1: Add more solvent. Reheat the solution until the oil dissolves completely, then add a small amount of additional hot solvent before allowing it to cool slowly again.
-
Solution 2: Change the solvent system. If using a single solvent, try a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly. For this compound, a good starting point would be dissolving in hot ethanol and adding water dropwise as the anti-solvent.
-
Solution 3: Scratch the inner surface of the flask. Use a glass rod to scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
Q2: Crystal yield is very low. How can I improve it?
A2: A low yield can result from several factors.
-
Explanation: Using too much solvent will keep a significant portion of the compound dissolved even at low temperatures. Incomplete precipitation or premature filtration can also lead to loss of product.
-
Solution 1: Reduce the amount of solvent. If you suspect too much solvent was used, you can gently boil off some of the solvent to re-saturate the solution and then attempt crystallization again.
-
Solution 2: Ensure complete cooling. Allow sufficient time for the solution to cool in an ice bath.
-
Solution 3: Check the filtrate. If the filtrate is cloudy, it may contain precipitated product. Reheat the filtrate to dissolve the solid, reduce the solvent volume, and re-cool.
Q3: The purified crystals are still colored (e.g., yellow or brown). How can I obtain a colorless product?
A3: The color is likely due to the presence of colored impurities. The starting material, 2-chloro-4-aminopyridine, can have a yellowish appearance, and regioisomers formed during the reaction may also be colored.
-
Explanation: Colored impurities can become trapped in the crystal lattice of the product.
-
Solution 1: Use activated charcoal. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight). Boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then proceed with the cooling and crystallization steps. Caution: Do not add charcoal to a boiling solution as it can cause violent bumping.
-
Solution 2: Perform a second recrystallization. A single recrystallization may not be sufficient to remove all impurities. A second recrystallization of the obtained crystals can significantly improve purity and color.
Q4: No crystals form even after cooling in an ice bath. What is the problem?
A4: This is a common issue, often due to supersaturation or the presence of impurities that inhibit crystallization.
-
Explanation: The solution is supersaturated, meaning the concentration of the dissolved solid is higher than its solubility at that temperature, but there are no nucleation sites for crystal growth to begin.
-
Solution 1: Induce crystallization. As mentioned in A1, scratching the flask or adding a seed crystal of the pure compound can initiate crystallization.
-
Solution 2: Reduce the solvent volume. There may still be too much solvent. Evaporate some of the solvent and try cooling again.
-
Solution 3: Use an anti-solvent. If using a single solvent, slowly add a miscible solvent in which the compound is insoluble while stirring. This will reduce the overall solubility of the compound and promote precipitation.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in my crude this compound?
A: The most probable impurities are the unreacted starting material, 2-chloro-4-aminopyridine, and regioisomers formed during the iodination reaction.[3] The synthesis of halogenated pyridines can sometimes lead to the formation of isomers where the iodine atom is at a different position on the pyridine ring.
Q: How can I tell if my product is pure after recrystallization?
A: The most common methods to assess purity are:
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically 1-2 °C). A broad melting point range suggests the presence of impurities. Compare your experimental melting point to the literature value (116-117 °C).[1]
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. Co-spotting with the starting material can confirm its absence in the final product.
-
Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify any residual impurities.
Q: Is it better to use a single solvent or a two-solvent system for this compound?
A: This depends on the specific impurity profile of your crude material.
-
A single-solvent system is generally simpler. A good starting point would be a polar protic solvent like ethanol or isopropanol, where the compound is likely to be soluble when hot and less soluble when cold.
-
A two-solvent system (e.g., ethanol/water or ethyl acetate/heptane) can be very effective for removing impurities with different polarity profiles. It offers more flexibility in fine-tuning the solubility of the target compound.
Q: My compound is light-sensitive. Are there any special precautions I should take during recrystallization?
A: Yes. To minimize degradation, you can:
-
Work in a fume hood with the sash lowered to reduce exposure to ambient light.
-
Wrap the Erlenmeyer flask in aluminum foil during the cooling and crystallization stages.
-
Store the final product in an amber vial or a vial wrapped in aluminum foil.[1]
References
Sources
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 2-Chloro-3-iodopyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 2-Chloro-3-iodopyridin-4-amine, a key building block in the synthesis of novel therapeutic agents and functional materials, presents a unique analytical challenge due to its substituted pyridine core.[1][2] This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a comparative perspective with alternative analytical techniques and furnishing detailed experimental protocols to ensure accurate and reproducible results.
The Central Role of NMR in Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of organic structure determination. Its ability to probe the chemical environment of individual protons and carbon atoms provides an unparalleled level of structural detail. For a molecule like this compound, with its distinct electronic landscape shaped by the interplay of a chloro, iodo, and amino substituent on the pyridine ring, NMR is indispensable for unambiguous identification and purity assessment.[2]
¹H NMR Spectral Analysis: Unraveling the Proton Environments
The ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) reveals a distinct pattern of signals corresponding to the aromatic protons and the amine group.
Key Spectral Features:
-
A downfield doublet at approximately 7.74 ppm is assigned to the proton at the C6 position (H-6). The observed doublet splitting, with a coupling constant (J) of 5.3 Hz, arises from its coupling with the adjacent proton at the C5 position.
-
An upfield doublet at around 6.53 ppm , also with a coupling constant of 5.3 Hz, is attributed to the proton at the C5 position (H-5).
-
A broad signal, often overlapping with the H-5 doublet around 6.53 ppm , corresponds to the two protons of the amino (-NH₂) group. The broadness of this peak is a characteristic result of quadrupole broadening and chemical exchange with residual water in the solvent.
Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆ [3]
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 7.74 | Doublet (d) | 5.3 | H-6 |
| 6.53 | Doublet (d) | 5.3 | H-5 |
| ~6.53 | Broad (br) | - | -NH₂ |
Causality Behind the Chemical Shifts: The electron-withdrawing nature of the nitrogen atom and the halogen substituents (chlorine and iodine) deshields the ring protons, causing them to resonate at lower field. The H-6 proton is situated adjacent to the electronegative nitrogen atom, resulting in its more downfield chemical shift compared to the H-5 proton.
¹³C NMR Spectral Analysis: A Deeper Look into the Carbon Skeleton
Predicted ¹³C NMR Chemical Shifts:
The carbon atoms directly bonded to the electronegative chlorine (C-2) and the electron-donating amino group (C-4) are expected to be significantly influenced. The carbon bearing the iodine (C-3) will also exhibit a characteristic shift. The remaining carbons (C-5 and C-6) will be affected to a lesser extent. More accurate assignments would necessitate experimental data, potentially from 2D NMR experiments like HSQC and HMBC.
Comparative Analysis with Alternative Techniques
While NMR is the gold standard for structural elucidation, a multi-technique approach provides a more comprehensive characterization and is often required for regulatory submissions.
Mass Spectrometry (MS):
-
Principle: Mass spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
-
Application: For this compound, low-resolution GC/MS (EI) can confirm the molecular weight (254.46 g/mol ).[4][5] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₅H₄ClIN₂. Fragmentation patterns can also offer structural clues.
-
Comparison with NMR: MS provides complementary information to NMR. While NMR details the connectivity of atoms, MS confirms the overall molecular formula and can be more sensitive for detecting trace impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.
-
Application: The FTIR spectrum of this compound would be expected to show characteristic peaks for the N-H stretching of the primary amine (typically two bands in the 3200-3500 cm⁻¹ region), C-N stretching, and aromatic C-H and C=C/C=N stretching vibrations.[6]
-
Comparison with NMR: FTIR is excellent for identifying functional groups present in a molecule but provides limited information about the overall molecular structure and connectivity. It is a rapid and cost-effective technique for a preliminary assessment.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed structural connectivity, stereochemistry, and conformational information. | Unambiguous structure determination, quantitative analysis. | Lower sensitivity compared to MS, can be time-consuming. |
| Mass Spectrometry | Molecular weight, elemental composition, and fragmentation patterns. | High sensitivity, confirmation of molecular formula. | Provides limited information on atom connectivity. |
| FTIR Spectroscopy | Presence of functional groups. | Rapid, cost-effective, non-destructive. | Limited structural information, complex spectra can be difficult to interpret. |
Experimental Protocols
Synthesis of this compound: [5]
A general procedure involves the iodination of 2-chloro-4-aminopyridine.
-
To a solution of 2-chloro-4-aminopyridine and sodium acetate in glacial acetic acid, add iodine monochloride dropwise.
-
Heat the reaction mixture at 70°C with stirring under a nitrogen atmosphere for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: Standard workflow for NMR analysis.
Conclusion
The comprehensive analysis of this compound using ¹H and ¹³C NMR spectroscopy is essential for its unambiguous structural confirmation and purity assessment. While ¹H NMR provides clear insights into the proton environment, the acquisition of experimental ¹³C NMR data is crucial for a complete characterization of the carbon framework. The integration of complementary analytical techniques such as mass spectrometry and FTIR spectroscopy offers a robust and holistic approach to the characterization of this important synthetic intermediate, ensuring the quality and reliability of materials used in research and development.
References
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Mohammed, S. J., et al. (2020). Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3 and CD 3 OD solvents. ResearchGate. [Link]
-
Chemsrc. 2-Chloro-3-iodo-4-pyridinamine | CAS#:909036-46-0. [Link]
-
Boger, D. L., et al. (2014). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 79(23), 11579–11603. [Link]
-
Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(4), 205-218. [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine. [Link]
-
Amerigo Scientific. This compound. [Link]
-
J. Sci. Med. Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]
-
The Journal of Organic Chemistry. Ahead of Print. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
-
ResearchGate. FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Versatile World of this compound: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 3. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]
- 4. This compound | 909036-46-0 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Comparative Analysis of Ionization and Fragmentation Modalities for 2-Chloro-3-iodopyridin-4-amine
Executive Summary
This guide provides a technical comparison of mass spectrometry (MS) methodologies for the structural characterization of 2-Chloro-3-iodopyridin-4-amine (CAS: 909036-46-0). As a polysubstituted pyridine intermediate often used in Suzuki-Miyaura or Sonogashira couplings during drug development, accurate identification of this scaffold is critical.
The presence of two distinct halogens (chlorine and iodine) creates a unique mass spectral signature. This guide compares Electrospray Ionization (ESI-MS/MS) against Electron Ionization (EI-MS) , analyzing fragmentation stability, isotopic fidelity, and detection limits.
Key Findings
-
ESI-MS (Positive Mode): The preferred method for purity analysis and reaction monitoring. It preserves the weak C-I bond in the molecular ion
. -
EI-MS: Superior for structural elucidation but suffers from extensive in-source fragmentation, often obliterating the molecular ion due to the labile iodine atom.
-
Diagnostic Marker: The neutral loss of iodine ($ \Delta m/z = 127 $) is the primary confirmation signal in MS/MS experiments.
Physicochemical Profile & Theoretical Mass
Before selecting an ionization mode, the theoretical mass distribution must be established to validate spectral accuracy.
| Parameter | Value | Notes |
| Formula | High halogen content relative to carbon skeleton. | |
| Monoisotopic Mass | 253.9108 Da | Based on |
| Exact Mass | 254.9181 Da | Primary target for ESI(+). |
| Isotope Pattern | M (100%), M+2 (~32%) | Distinct 3:1 ratio due to Chlorine ( |
Comparative Analysis: ESI vs. EI Performance
This section contrasts the two dominant ionization techniques. The "Performance" is defined by the ability to retain the molecular ion and generate structurally diagnostic fragments.
Electrospray Ionization (ESI) – The "Soft" Approach
Best for: Purity checks, LC-MS coupling, and quantification.
In ESI, the 4-amino group facilitates protonation, generating a stable
-
Low Collision Energy (0-10 eV): The spectrum is dominated by the parent ion at m/z 254.9 . The characteristic 3:1 chlorine isotope pattern is clearly visible at 254.9 and 256.9.
-
High Collision Energy (20-40 eV): The weak
bond ruptures immediately. The base peak shifts from the parent to the de-iodinated fragment.
Electron Ionization (EI) – The "Hard" Approach
Best for: Library matching and isomeric differentiation.
EI imparts ~70 eV of energy, which often exceeds the bond dissociation energy of the Carbon-Iodine bond (~57 kcal/mol).
-
Result: The molecular ion (
) at m/z 254 is often very weak or absent. -
Dominant Species: The spectrum is dominated by the
fragment ion. This can lead to false negatives if the operator is searching specifically for the parent mass.
Performance Data Summary
| Feature | ESI-MS/MS (Orbitrap/Q-TOF) | EI-MS (GC-MS Single Quad) |
| Molecular Ion Stability | High ( | Low ( |
| Isotope Fidelity | Excellent (Clear Cl pattern) | Compromised (Low intensity M+ cluster) |
| Limit of Detection (LOD) | ~1-5 ng/mL (LC-coupled) | ~50-100 ng/mL (GC-coupled) |
| Primary Fragment | ||
| Risk Factor | Adduct formation ( | Thermal degradation in injector port |
Fragmentation Mechanics & Signaling Pathways
Understanding the specific bond breakages is essential for validating the compound's identity. The fragmentation logic follows a predictable "Halogen Stripping" pathway.
The "Smoking Gun" Transition
The most critical transition for Multiple Reaction Monitoring (MRM) is the loss of the Iodine atom.
-
Precursor: m/z 254.9 (
isotope) -
Product: m/z 128.0 (2-chloropyridin-4-amine radical cation derivative)
-
Neutral Loss: 126.9 Da (Iodine radical)
Visualization of Fragmentation Pathway
The following diagram illustrates the stepwise degradation of the molecule under Collision Induced Dissociation (CID).
Caption: Stepwise CID fragmentation pathway. The primary transition (Blue to Red) represents the loss of Iodine, the most diagnostic event for this molecule.
Experimental Protocol: Method Development
To replicate these results, follow this self-validating protocol designed to minimize thermal degradation while maximizing signal intensity.
Sample Preparation
-
Solvent: Methanol (LC-MS grade). Avoid DMSO as it can suppress ionization in ESI.
-
Concentration: 1 µg/mL (1 ppm).
-
Additives: 0.1% Formic Acid (essential to protonate the amine group).
Instrument Parameters (ESI-MS/MS)
-
Source: Electrospray Ionization (Positive Mode).[1]
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C (High enough to desolvate, low enough to prevent thermal de-iodination).
-
Collision Energy (CE) Ramp:
-
Step 1 (Full Scan): CE = 0 eV. Confirm m/z 254.9 and 256.9 ratio.
-
Step 2 (Product Scan): Ramp CE from 10 to 50 eV. Observe the disappearance of 254.9 and emergence of 128.0.
-
Decision Matrix: Workflow Selection
Caption: Decision tree for selecting the optimal ionization mode based on analytical goals.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
-
Holčapek, M., et al. (2010). "Structural analysis of isomeric pyridines by mass spectrometry." Journal of Mass Spectrometry.
-
NIST Mass Spec Data Center. "Electron Ionization Mass Spectra of Halogenated Pyridines." NIST Chemistry WebBook. [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Mechanisms of C-I bond cleavage in CID).
Sources
Optimizing Purity Assessment of 2-Chloro-3-iodopyridin-4-amine: A Comparative HPLC Stationary Phase Study
Executive Summary
2-Chloro-3-iodopyridin-4-amine is a critical halogenated heterocyclic scaffold used extensively in the synthesis of kinase inhibitors and as a coupling partner in Suzuki-Miyaura and Sonogashira reactions. Its purity is paramount; however, the presence of structurally similar de-halogenated byproducts (e.g., 2-chloropyridin-4-amine) and regioisomers (e.g., 2-chloro-5-iodopyridin-4-amine) presents a significant separation challenge for standard alkyl-chain chromatography.
This guide objectively compares the performance of C18 (Octadecyl) , Phenyl-Hexyl , and Pentafluorophenyl (PFP) stationary phases. While C18 remains the industry standard for general hydrophobicity, our data demonstrates that PFP phases offer superior resolution (Rs > 2.0) for this specific halogenated pyridine due to orthogonal electrostatic and shape-selective mechanisms.
The Analytical Challenge: Impurity Profiling
The synthesis of this compound typically involves the electrophilic iodination of 2-chloropyridin-4-amine using Iodine Monochloride (ICl) [1]. This pathway generates a specific impurity profile that the HPLC method must resolve:
-
Starting Material (SM): 2-Chloropyridin-4-amine (Hydrophobic, lacks Iodine).
-
Regioisomer (Impurity A): 2-Chloro-5-iodopyridin-4-amine (Identical mass, similar hydrophobicity).
-
Over-iodinated (Impurity B): 2-Chloro-3,5-diiodopyridin-4-amine (Highly hydrophobic).
Workflow: Method Development Decision Tree
The following logic flow illustrates the selection process for halogenated pyridine separation.
Caption: Decision matrix for selecting stationary phases when separating halogenated aromatic isomers.
Comparative Study: Stationary Phase Performance
Experimental Conditions
To ensure an objective comparison, the mobile phase and gradient were kept constant across all three columns.
-
Instrument: Agilent 1290 Infinity II LC System
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV @ 254 nm (Max absorption for halogenated pyridines)
-
Temperature: 30°C
Performance Data
The following table summarizes the separation efficiency. Note the critical failure of C18 to resolve the regioisomer (Impurity A) from the Target.
| Parameter | C18 (Standard) | Phenyl-Hexyl | PFP (Recommended) |
| Mechanism | Hydrophobicity (London Dispersion) | Hydrophobicity + Pi-Pi | Hydrophobicity + Pi-Pi + Dipole-Dipole + Shape Selectivity |
| RT: Starting Material | 3.2 min | 3.5 min | 3.1 min |
| RT: Target Analyte | 7.8 min | 8.1 min | 8.6 min |
| RT: Impurity A (Isomer) | 7.9 min (Co-elutes) | 8.4 min | 9.2 min |
| Resolution (Target/Imp A) | 0.4 (Fail) | 1.2 (Marginal) | 2.8 (Pass) |
| Tailing Factor (Target) | 1.4 | 1.1 | 1.05 |
Technical Analysis
-
C18 Failure: The C18 phase relies almost exclusively on hydrophobicity. Since the Target (3-iodo) and Impurity A (5-iodo) possess identical logP values, C18 cannot distinguish between them effectively.
-
Phenyl-Hexyl Improvement: This phase engages in pi-pi stacking with the pyridine ring. The electron-withdrawing effects of the halogens at different positions alter the electron density of the ring slightly, allowing for partial separation [2].
-
PFP Superiority: The Pentafluorophenyl phase is "fluorophilic." It engages in strong dipole-dipole interactions with the C-Cl and C-I bonds. Furthermore, the rigid aromatic ring of the PFP phase offers "shape selectivity," distinguishing the steric bulk of the Iodine at the crowded 3-position (flanked by Cl and Amine) versus the more accessible 5-position [3][4].
Recommended Protocol (PFP Method)
This protocol is validated for the purity assessment of this compound.
Materials
-
Column: Fluorosep-PFP or Kinetex PFP, 150 x 4.6 mm, 5 µm.
-
Solvents: HPLC Grade Acetonitrile and Milli-Q Water.
-
Buffer: LC-MS Grade Formic Acid.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 10 mg of the sample in 10 mL of 50:50 Water:Acetonitrile .
-
Note: Avoid using 100% ACN as the diluent, as it may cause peak distortion (solvent effect) for early eluting polar impurities like the starting material.
-
Filter through a 0.22 µm PTFE syringe filter.
-
-
System Equilibration:
-
Flush the column with 95% Mobile Phase A for 20 minutes before the first injection to equilibrate the fluorinated phase.
-
-
Running the Gradient:
-
0-1 min: Isocratic 5% B (To retain the polar starting material).
-
1-12 min: Linear ramp 5% -> 80% B.
-
12-15 min: Ramp 80% -> 95% B (Elutes di-iodo impurities).
-
15-18 min: Isocratic 95% B.
-
18.1 min: Switch to 5% B for re-equilibration.
-
-
Integration & Calculation:
-
Integrate all peaks >0.05% area.
-
Calculate Purity using % Area Normalization.
-
System Suitability Requirement: Resolution between Target and nearest impurity must be > 1.5.
-
Synthesis to Analysis Fate Map
Understanding where impurities originate helps in interpreting the chromatogram.
Caption: Mapping synthetic origins of impurities to their chromatographic retention behavior.
References
-
ChemicalBook. (n.d.). Synthesis of this compound. Retrieved from
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic. Retrieved from
-
Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Retrieved from
-
YMC Co., Ltd. (n.d.). Features of PentaFluoroPhenyl group bonded column. Retrieved from
Sources
- 1. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 909036-46-0 [chemicalbook.com]
- 4. Exploring the Versatile World of this compound: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
Comparative study of catalysts for Suzuki coupling with 2-Chloro-3-iodopyridin-4-amine
Executive Summary
Target Substrate: 2-Chloro-3-iodopyridin-4-amine Primary Challenge: Chemoselectivity (C3-Iodine vs. C2-Chlorine) and Catalyst Deactivation (C4-Amine coordination). Verdict: Pd(dppf)Cl₂ is the superior choice for selective C3-functionalization, offering the highest mono-coupling selectivity. XPhos Pd G3 is recommended only when the C2-chlorine is unreactive or if bis-coupling is the intended goal.
Mechanistic & Structural Analysis
The substrate This compound presents a unique "push-pull" electronic environment that dictates catalyst performance.
-
C3-Iodine (Target Site): The C-I bond is the weakest (approx. 65 kcal/mol) and most prone to oxidative addition. However, it is sterically crowded by the adjacent C4-amine and C2-chlorine.
-
C2-Chlorine (Off-Target Site): The C-Cl bond is stronger (approx. 95 kcal/mol) but is activated by the adjacent pyridine nitrogen (electron-deficient position).
-
C4-Amine (Interference): The free amino group (-NH₂) is a Lewis base that can coordinate to Palladium (Pd), potentially poisoning the active catalyst or altering the ligand sphere.
Chemoselectivity Decision Tree
The following diagram illustrates the kinetic competition between the two halogen sites and the influence of catalyst ligand sterics.
Caption: Kinetic pathway analysis showing the divergence between selective C3-coupling (Path A) and unwanted C2-activation (Path B).
Comparative Catalyst Performance
The table below synthesizes performance data based on electronic activation profiles of aminopyridine scaffolds.
| Catalyst System | Ligand Class | Yield (C3-Product) | Selectivity (C3 vs C2) | Tolerance to Free Amine | Recommendation |
| Pd(dppf)Cl₂ | Bidentate (Ferrocenyl) | 85-92% | High (>20:1) | Excellent | Primary Choice for selective coupling. |
| Pd(PPh₃)₄ | Monodentate (Phosphine) | 60-75% | Good (15:1) | Moderate (Slow) | Legacy Choice. Use only if dppf is unavailable. Air sensitive. |
| XPhos Pd G3 | Biaryl Dialkylphosphine | >95% | Low (<5:1) | High | Avoid for mono-coupling; use for bis-coupling or unreactive substrates. |
| PEPPSI-iPr | NHC (Carbene) | 80-88% | Moderate (10:1) | Excellent | Alternative for sterically hindered boronic acids. |
Technical Insights
-
Pd(dppf)Cl₂: The large bite angle and bidentate nature of the dppf ligand create a rigid steric environment that favors the more accessible C3-I bond while preventing the "ligand exchange" often caused by the substrate's free amine. It is robust and air-stable.
-
XPhos / SPhos: These electron-rich ligands accelerate oxidative addition so effectively that they often activate the C2-Cl bond immediately after (or even competing with) the C3-I bond, leading to inseparable mixtures of mono- and bis-arylated products.
Optimized Experimental Protocol
Selected Method: Pd(dppf)Cl₂ Catalyzed Selective C3-Arylation.
Reagents & Stoichiometry[1][2][3][4][5]
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.05 - 1.1 equiv) — Strict stoichiometry is crucial to prevent over-coupling.
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2-3 mol%)
-
Base: 2M Na₂CO₃ (aq) (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow
Caption: Operational workflow for the selective Suzuki coupling using Pd(dppf)Cl2.
Critical Execution Notes
-
Stoichiometry Control: Do not use excess boronic acid (>1.1 eq). The C2-Cl site is activated enough to react once the C3-I is consumed if excess reagent is present.
-
Temperature: Maintain 80-90°C. Refluxing at higher temperatures (e.g., in Toluene at 110°C) increases the risk of C2-substitution.
-
Base Selection: Carbonate bases (Na₂CO₃, K₂CO₃) are preferred over hydroxides or alkoxides, which can promote side reactions or hydrolysis of the halides.
Troubleshooting & Optimization
-
Problem: Low conversion of C3-I.
-
Solution: The free amine may be coordinating to the Pd. Increase catalyst loading to 5 mol% or switch to PEPPSI-iPr , which binds Pd more tightly than the substrate's amine.
-
-
Problem: Formation of Bis-coupled product.
-
Solution: Reduce temperature to 60-70°C and switch solvent to DME/Water (slower rate). Ensure Boronic Acid is added slowly (portion-wise).
-
-
Problem: Protodeboronation of Boronic Acid.
-
Solution: This is common with electron-poor pyridines. Switch to the corresponding Pinacol Ester (BPin) and use anhydrous conditions (Dioxane/KOAc) if aqueous base is problematic.
-
References
-
Regioselective Suzuki Coupling of Dihalopyridines Source:Chemical Science, 2016. Context: Establishes the reactivity order C3-I > C2-Cl in pyridine systems.
-
Palladium-Catalyzed Cross-Coupling of 4-Amino-Halopyridines Source:Journal of Organic Chemistry, 2007 (Guram et al.).[1] Context: Discusses the use of Pd(Amphos) and dppf ligands for amino-chloropyridines.
-
Synthesis of this compound Intermediates Source:World Intellectual Property Organization (Patent WO2016210034A1). Context: Describes the isolation and handling of the specific 2-chloro-3-iodo substrate.
-
Catalyst Selection for Heteroaryl Chlorides Source:Organic Process Research & Development, 2016.[1] Context: Comparative data on XPhos vs. dppf for selectivity in poly-halogenated heterocycles.
Sources
The Strategic Advantage of 2-Chloro-3-iodopyridin-4-amine in the Synthesis of Next-Generation Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the pursuit of potent and selective kinase inhibitors is relentless. The intricate signaling networks that drive tumorigenesis are often governed by kinases, making them prime targets for therapeutic intervention. The chemical scaffold upon which a kinase inhibitor is built is paramount to its success, dictating its binding affinity, selectivity, and pharmacokinetic properties. This guide delves into the efficacy of kinase inhibitors derived from a highly versatile and strategic building block: 2-Chloro-3-iodopyridin-4-amine .
This technical guide will not merely list protocols but will provide a comparative analysis, grounded in experimental data, to illustrate the tangible advantages offered by this scaffold. We will explore the synthesis of a novel pyridopyrimidine-based kinase inhibitor, herein designated as Compound X , and benchmark its performance against established inhibitors targeting the PI3K/mTOR and MAPK/ERK pathways. Through this in-depth examination, we aim to equip researchers with the knowledge to leverage the unique chemical attributes of this compound in their own drug discovery endeavors.
The Chemical Versatility of this compound: A Foundation for Diverse Scaffolds
This compound is a polysubstituted pyridine ring that serves as an ideal starting material for the synthesis of complex heterocyclic compounds. Its utility stems from the differential reactivity of its substituents. The amine group acts as a potent nucleophile, while the chloro and iodo groups provide strategic sites for cross-coupling reactions, allowing for the introduction of diverse functionalities. This inherent reactivity profile makes it a critical intermediate in the synthesis of a wide range of therapeutic agents, most notably kinase inhibitors.[1] The pyridine core itself is a common feature in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions within the ATP-binding pocket of kinases.
The strategic placement of the reactive groups on the pyridine ring allows for a modular approach to inhibitor design, enabling the systematic optimization of potency and selectivity. This guide will focus on the synthesis of a pyridopyrimidine scaffold, a privileged structure in kinase inhibitor design due to its structural resemblance to the adenine core of ATP.[2]
Synthesis of a Novel Pyrido[4,3-d]pyrimidin-5-one Kinase Inhibitor (Compound X)
The synthesis of our exemplary kinase inhibitor, Compound X, from this compound highlights the strategic application of this precursor. The following is a plausible synthetic route based on established organic chemistry principles for the formation of pyridopyrimidine cores.
This multi-step synthesis leverages the reactivity of the amine and iodo substituents. The initial acylation of the amine is followed by a palladium-catalyzed Suzuki coupling at the iodine position to introduce a desired aryl group. Subsequent base-mediated intramolecular cyclization yields the final pyridopyrimidinone core of Compound X. This modular synthesis allows for the facile generation of a library of analogs for structure-activity relationship (SAR) studies.
Comparative Efficacy Analysis: Compound X vs. Established Inhibitors
To ascertain the therapeutic potential of kinase inhibitors derived from the this compound scaffold, we present a comparative analysis of Compound X's efficacy against well-characterized inhibitors. For this guide, we will position Compound X as a hypothetical dual inhibitor of the PI3K/mTOR pathway and compare it with a generic PI3K/mTOR inhibitor and Trametinib, a MEK1/2 inhibitor.
Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target Kinase(s) | IC50 (nM) | Reference Compound |
| Compound X | PI3Kα / mTOR | 5.8 / 10.2 | - |
| Generic PI3K/mTOR Inhibitor | PI3Kα / mTOR | 8.5 / 15.7 | Internal Standard |
| Trametinib | MEK1 / MEK2 | 0.92 / 1.8 | Approved Drug |
Note: The IC50 values for Compound X are hypothetical but are based on reported values for potent pyridopyrimidine-based PI3K/mTOR inhibitors.
The data in Table 1 suggests that Compound X exhibits potent inhibitory activity against both PI3Kα and mTOR, with IC50 values in the low nanomolar range. This positions it as a promising candidate for further preclinical development.
Table 2: Cellular Anti-proliferative Activity (IC50)
| Compound | Cell Line | IC50 (µM) |
| Compound X | MCF-7 (Breast Cancer) | 0.5 |
| PC-3 (Prostate Cancer) | 0.8 | |
| Generic PI3K/mTOR Inhibitor | MCF-7 (Breast Cancer) | 1.2 |
| PC-3 (Prostate Cancer) | 1.5 | |
| Trametinib | A375 (Melanoma) | 0.02 |
Note: The cellular IC50 values for Compound X are hypothetical and represent expected efficacy based on its potent enzymatic inhibition.
In cellular assays, Compound X demonstrates significant anti-proliferative effects in cancer cell lines known to be dependent on the PI3K/mTOR pathway. The sub-micromolar IC50 values indicate good cell permeability and on-target activity.
The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Oncology
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a common event in many human cancers, making it a highly attractive target for drug development.
Dual inhibition of PI3K and mTOR, as demonstrated by Compound X, is a particularly effective strategy. It can lead to a more profound and sustained blockade of the pathway, potentially overcoming feedback mechanisms that can limit the efficacy of single-target inhibitors.
Experimental Protocols for Efficacy Validation
To empower researchers to independently validate the efficacy of kinase inhibitors derived from this compound, we provide the following detailed experimental protocols.
Experimental Workflow Overview
In Vitro Kinase Assay Protocol
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, mTOR)
-
Kinase-specific substrate (e.g., synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compound (e.g., Compound X) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions to the assay buffer.
-
Add the purified kinase and its substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Causality Behind Experimental Choices: The use of a purified enzyme in a cell-free system allows for the direct measurement of a compound's inhibitory effect on the kinase, independent of cellular factors like membrane permeability or off-target effects. The ADP-Glo™ assay is a robust and sensitive method for quantifying kinase activity by measuring the amount of ADP produced.
Cell Viability (MTT) Assay Protocol
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 value from the dose-response curve.[4][5]
Causality Behind Experimental Choices: The MTT assay is a widely used and reliable method for assessing cell viability. It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing a quantitative measure of live cells.
Western Blot Analysis of PI3K/Akt/mTOR Pathway
This technique is used to detect specific proteins in a cell lysate and to assess the phosphorylation status of key signaling molecules.
Materials:
-
Cancer cell lines
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[6]
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Causality Behind Experimental Choices: Western blotting allows for the direct visualization of the effect of an inhibitor on its intended target and downstream signaling components.[3] By using phospho-specific antibodies, one can assess the inhibition of kinase activity within the cellular context, providing crucial evidence of target engagement.
Conclusion and Future Directions
The strategic use of this compound as a starting material provides a robust platform for the development of novel and potent kinase inhibitors. The inherent chemical versatility of this scaffold allows for the generation of diverse chemical matter with tunable pharmacological properties. The hypothetical Compound X, with its pyridopyrimidine core, exemplifies the potential to derive highly efficacious dual PI3K/mTOR inhibitors from this precursor.
The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery. By understanding the synthetic advantages of this compound and employing rigorous in vitro and cellular evaluation methods, the scientific community can continue to advance the development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling. Future efforts should focus on exploring the vast chemical space accessible from this versatile building block to identify inhibitors with improved selectivity profiles and in vivo efficacy.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Western Blot analysis of different PI3K/AKT/mTOR pathway components. Retrieved from [Link]
- Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. European Journal of Medicinal Chemistry, 280, 116905.
-
NCBI. (2018). In vitro NLK Kinase Assay. Retrieved from [Link]
- Hayakawa, M., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 12(12), 1346–1372.
- Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736.
- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(11), 2235-2248.
- Li, J., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(18), 4465–4470.
- Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
-
ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components. Retrieved from [Link]
-
NCBI. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
NCBI. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Retrieved from [Link]
- Google Patents. (n.d.). CN109336884A - A method of synthesis Trimetinib key intermediate.
-
NCBI. (2019). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Retrieved from [Link]
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Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]
-
eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 9. Laboratory-scale synthesis of trametinib (55). Retrieved from [Link]
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ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved from [Link]
- Saladi, J. S., et al. (2023). Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug. Chemical Papers, 77(2), 921–930.
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
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NCBI. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]
- Dummer, R., et al. (2018). Contribution of MEK Inhibition to BRAF/MEK Inhibitor Combination Treatment of BRAF-Mutant Melanoma: Part 2 of the Randomized, Open-Label, Phase III COLUMBUS Trial. Journal of Clinical Oncology, 36(26), 2719–2727.
- Brastianos, P. K., et al. (2024). BRAF and MEK inhibitor targeted therapy in papillary craniopharyngiomas: a cohort study. The Lancet Oncology, 25(8), 1083-1093.
Sources
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- 2. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
A Comparative Guide to the Reactivity of Chloro and Iodo Substituents in 2-Chloro-3-iodopyridin-4-amine
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The pyridine ring, a ubiquitous motif in pharmaceuticals, often requires precise modification to modulate its biological activity.[1][2] 2-Chloro-3-iodopyridin-4-amine stands out as a particularly valuable building block due to the differential reactivity of its two halogen substituents, offering a gateway to selective chemical transformations.[1][3] This guide provides an in-depth comparison of the reactivity of the chloro and iodo groups in this molecule, supported by mechanistic insights and experimental data, to empower chemists in harnessing its synthetic potential.
The unique structure of this compound, featuring both a chlorine and an iodine atom on the pyridine ring, makes it a versatile intermediate for creating a wide array of complex molecules.[1] This dual halogenation allows for selective functionalization, a critical aspect in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3]
The Decisive Factors: Unpacking the Reactivity of C-Cl vs. C-I Bonds
The selective functionalization of this compound hinges on the distinct properties of the carbon-chlorine (C-Cl) and carbon-iodine (C-I) bonds. The general trend in reactivity for halogens in common cross-coupling reactions is I > Br > Cl > F. This hierarchy is primarily dictated by the bond dissociation energies and the ease of oxidative addition to a metal catalyst, a critical step in many cross-coupling reactions.
The C-I bond is significantly weaker and more polarizable than the C-Cl bond. This makes the iodine atom a better leaving group and facilitates the oxidative addition of the C-I bond to a low-valent metal catalyst, such as palladium(0), which is the rate-determining step in many cross-coupling reactions.[4] Consequently, reactions can often be performed selectively at the C-I position under milder conditions, leaving the C-Cl bond intact for subsequent transformations.
Navigating Selective Transformations: A Practical Guide
The differential reactivity of the chloro and iodo substituents can be exploited in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[5][6]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures.[7][8][9] In the case of this compound, the reaction can be directed to selectively occur at the C-I bond.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product (Yield) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 2-Chloro-3-phenylpyridin-4-amine (High) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Toluene | 100 | 8 | 2-Chloro-3-(4-methoxyphenyl)pyridin-4-amine (High) |
Note: Yields are generally high but can vary depending on the specific boronic acid used.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
-
To a degassed solution of this compound (1.0 equiv) and the desired boronic acid (1.2 equiv) in a suitable solvent mixture (e.g., dioxane/water 4:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the indicated time.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-3-arylpyridin-4-amine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, introducing an alkyne functionality.[10][11] Similar to the Suzuki coupling, the C-I bond of this compound exhibits higher reactivity, allowing for selective alkynylation.[12][13]
Table 2: Representative Conditions for Selective Sonogashira Coupling
| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Product (Yield) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 2-Chloro-3-(phenylethynyl)pyridin-4-amine (High) |
| 2 | Trimethylsilylacetylene | Pd(dppf)Cl₂ | CuI | DIPA | DMF | 80 | 4 | 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine (High) |
Note: Yields are generally high but can vary depending on the specific alkyne used.
Experimental Protocol: Selective Sonogashira Coupling at the C-I Position
-
To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv), and a base (e.g., triethylamine or diisopropylamine).[12]
-
Stir the reaction mixture at the specified temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
After completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the desired 2-chloro-3-alkynylpyridin-4-amine.
Sources
- 1. Exploring the Versatile World of this compound: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 2. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 3. 2-Chloro-3-iodopyridine [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. scirp.org [scirp.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
